molecular formula C5H8N2O B1308244 5-ethyl-1H-pyrazol-3-ol CAS No. 110475-21-3

5-ethyl-1H-pyrazol-3-ol

Cat. No.: B1308244
CAS No.: 110475-21-3
M. Wt: 112.13 g/mol
InChI Key: OBTFNIOWJJRVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1H-pyrazol-3-ol (CAS 35087-28-6) is a chemical compound belonging to the pyrazolone family, a structural motif of significant interest in medicinal chemistry and antimicrobial research . The compound serves as a versatile synthetic intermediate and building block for the development of novel bioactive molecules. Pyrazolone derivatives, in general, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and free radical scavenging properties . Specifically, structural analogs of this compound have been investigated for their potent activity against bacterial strains such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and the fungus Aspergillus niger . Furthermore, the pyrazolone core is a key structural component in several approved drugs, such as the free radical scavenger Edaravone, highlighting the therapeutic relevance of this chemical class . Researchers utilize this compound in the synthesis of more complex derivatives to explore Structure-Activity Relationships (SAR) and to develop new agents aimed at various biological targets . The molecular formula is C5H8N2O with a molecular weight of approximately 112.13 g/mol . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-4-3-5(8)7-6-4/h3H,2H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTFNIOWJJRVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289228
Record name 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110475-21-3
Record name 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110475-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-ethyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-ethyl-1H-pyrazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction: The Significance of Pyrazolones

Pyrazolone derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse pharmacological activities. They form the core structure of numerous established drugs, exhibiting analgesic, anti-inflammatory, and antipyretic properties. The versatility of the pyrazolone scaffold allows for extensive functionalization, making it a privileged structure in the design of novel therapeutic agents. This compound, as a member of this class, presents a valuable building block for the synthesis of more complex molecules with potential biological applications.

The synthesis of pyrazolones, including the target compound, predominantly relies on the well-established Knorr pyrazole synthesis. This method involves the cyclocondensation reaction of a β-keto ester with hydrazine or its derivatives, offering a straightforward and efficient route to this important class of compounds.[1][2][3] The product, this compound, exists in equilibrium with its tautomeric form, 5-ethyl-1,2-dihydro-3H-pyrazol-3-one. For clarity, this guide will primarily refer to the compound as this compound, while acknowledging this important tautomeric relationship.

Core Synthesis Pathway: Cyclocondensation of Ethyl 3-Oxopentanoate and Hydrazine

The most direct and widely employed method for the synthesis of this compound is the reaction between ethyl 3-oxopentanoate (also known as ethyl propionylacetate) and hydrazine hydrate.[1][4] The reaction proceeds through an initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the pyrazolone ring.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product. Please note that the yield and melting point are typical values for this type of reaction and may vary based on specific experimental conditions.

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Molar RatioExpected Yield (%)Physical State
Ethyl 3-oxopentanoateC₇H₁₂O₃144.171.0-Liquid
Hydrazine Hydrate (80%)H₆N₂O50.061.1 - 1.5-Liquid
This compoundC₅H₈N₂O112.13-75-90Solid

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 5-alkyl-1H-pyrazol-3-ols.[3][5][6]

Materials:

  • Ethyl 3-oxopentanoate (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.2 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Diethyl ether (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-oxopentanoate (1.0 eq) dissolved in absolute ethanol (approximately 3-4 mL per gram of ester).

  • Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate (1.2 eq) dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the cyclization.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate the crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps and relationships in the synthesis of this compound.

Synthesis_Pathway Reactant1 Ethyl 3-oxopentanoate Intermediate Hydrazone Intermediate Reactant1->Intermediate + Hydrazine Reactant2 Hydrazine Hydrate Reactant2->Intermediate Product1 5-ethyl-1,2-dihydro-3H-pyrazol-3-one Intermediate->Product1 Intramolecular Cyclization (-EtOH) Product2 This compound Product1->Product2 Tautomerization

Caption: Synthesis of this compound from ethyl 3-oxopentanoate and hydrazine.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Mix Ethyl 3-oxopentanoate and Ethanol B Add Hydrazine Hydrate and Acetic Acid A->B C Reflux for 2-4 hours B->C D Cool to Room Temperature then in Ice Bath C->D Reaction Completion E Vacuum Filtration D->E F Wash with Cold Diethyl Ether E->F G Dry under Vacuum F->G H This compound G->H Final Product

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic and Structural Elucidation of 5-ethyl-1H-pyrazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-ethyl-1H-pyrazol-3-ol is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A thorough understanding of the spectroscopic characteristics of these compounds is crucial for their identification, characterization, and the development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and the detailed experimental protocols for the analysis of this compound and its closely related analogs.

Spectroscopic Data

The spectroscopic data presented below is based on the analysis of pyrazole derivatives with similar structural motifs. The expected chemical shifts and fragmentation patterns for this compound are inferred from these related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data of Related Pyrazole Derivatives

CompoundSolventChemical Shift (δ) in ppm
3,5-diethyl-1-phenyl-1H-pyrazole CDCl₃7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H)[1]
5-ethoxy-3-methyl-1-phenyl-1H-pyrazole CDCl₃7.68 (d, 2H, J = 7.74 Hz), 7.35 (t, 2H, J = 7.74 Hz), 7.17 (t, 1H, J = 7.74 Hz), 5.40 (s, 1H), 4.12 (q, 2H, J = 6.98 Hz), 2.42 (s, 3H), 1.44 (t, 3H, J = 6.98 Hz)[1]
3,5-dimethyl-1-phenyl-1H-pyrazole CDCl₃7.46-7.33 (m, 4H), 7.29 -7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H)[1]

¹³C NMR (Carbon-13 NMR) Data of Related Pyrazole Derivatives

CompoundSolventChemical Shift (δ) in ppm
3,5-diethyl-1-phenyl-1H-pyrazole CDCl₃154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15[1]
5-ethoxy-3-methyl-1-phenyl-1H-pyrazole CDCl₃154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5[1]
3,5-dimethyl-1-phenyl-1H-pyrazole CDCl₃148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[1]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of pyrazole derivatives are characterized by specific absorption bands corresponding to the vibrations of their constituent bonds.[2]

Characteristic IR Absorption Bands for Pyrazole Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch3400-3100Medium-Broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium-Strong
C=O stretch (keto tautomer)1750-1680Strong
C=N stretch1650-1550Medium
C=C stretch (aromatic)1600-1450Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For pyrazole derivatives, electron ionization (EI) is a common method.

Expected Mass Spectrometry Data for this compound

ParameterDescription
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Ionization Mode Electron Ionization (EI)
Expected m/z values 112 (M⁺), and other fragment ions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • The sample must be thermally stable and volatile.

  • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

  • Ionization Energy: Standard EI is performed at 70 eV.

  • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) and a series of fragment ion peaks that are characteristic of the molecule's structure.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (EI) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Tautomeric Forms of this compound

Pyrazol-3-ols can exist in different tautomeric forms. The equilibrium between these forms can be influenced by the solvent and solid-state packing effects.

Caption: Tautomeric equilibrium of this compound. Note: Image SRCs are placeholders.

References

An In-Depth Technical Guide on the Physicochemical Properties of 5-ethyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethyl-1H-pyrazol-3-ol is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Many approved drugs and clinical candidates incorporate the pyrazole scaffold, highlighting its importance as a privileged structure in drug discovery.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of the known biological context of related pyrazole compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₈N₂O-
Molecular Weight 112.13 g/mol -
Melting Point 190 °C[6]
Boiling Point Not available (Predicted)-
Density 1.056 ± 0.06 g/cm³ (Predicted)[6]
pKa 9.04 ± 0.70 (Predicted)[6]
logP Not available (Predicted)-
Solubility Not available-

Synthesis

A common and effective method for the synthesis of 5-substituted-1H-pyrazol-3-ols involves the cyclocondensation reaction of a β-ketoester with hydrazine hydrate.[7][8] For this compound, the logical precursor would be ethyl 3-oxopentanoate.

Synthesis_Workflow reagent1 Ethyl 3-oxopentanoate reaction_step Cyclocondensation (e.g., in Ethanol, reflux) reagent1->reaction_step reagent2 Hydrazine Hydrate reagent2->reaction_step product This compound reaction_step->product

A plausible synthetic route to this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.[9][10][11]

Principle: The temperature at which a solid substance transitions to a liquid state is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1 °C), whereas impurities tend to depress and broaden the melting point range.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (190 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • Repeat the measurement at least twice to ensure reproducibility.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Spectrophotometry is a common method for its determination for compounds with a chromophore that changes absorbance with ionization state.[12][13][14][15]

Principle: The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the concentrations of the ionized and un-ionized forms of a compound. By measuring the absorbance of the compound in solutions of varying pH at a wavelength where the ionized and un-ionized forms have different molar absorptivities, the pKa can be determined from the inflection point of the resulting titration curve.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Buffer solutions covering a range of pH values (e.g., pH 7 to 11 for a predicted pKa of 9.04)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of buffer solutions with known pH values.

  • For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting with the buffer solution.

  • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range to identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms.

  • Measure the absorbance of each solution at this selected wavelength.

  • Plot the absorbance versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_stock Prepare stock solution of This compound prep_samples Prepare samples in each buffer solution prep_stock->prep_samples prep_buffers Prepare buffer solutions of varying pH prep_buffers->prep_samples record_spectra Record UV-Vis spectra to find λmax difference prep_samples->record_spectra measure_abs Measure absorbance of each sample at selected λ record_spectra->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_pka Determine pKa from inflection point of the curve plot_data->determine_pka

Workflow for pKa determination by spectrophotometry.
logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in a biphasic system of a lipophilic solvent (typically n-octanol) and a hydrophilic solvent (water). It is a key indicator of a drug's lipophilicity.[16][17][18][19][20]

Principle: The shake-flask method is the traditional and often considered the "gold standard" for experimental logP determination.[17] A known amount of the solute is dissolved in a mixture of n-octanol and water, the mixture is shaken to allow for partitioning equilibrium to be reached, and the concentration of the solute in each phase is then measured. The logP is the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]

Apparatus:

  • Separatory funnels or vials with screw caps

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV or LC-MS)

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pH 7.4, pre-saturated with n-octanol)

Procedure:

  • Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of the pre-saturated n-octanol and aqueous phases. The final concentration should be within the linear range of the analytical method.

  • Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation if emulsions form.

  • Carefully withdraw an aliquot from each phase for analysis.

  • Determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method.

  • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

  • The logP is the base-10 logarithm of P.

Biological Context and Signaling Pathways

While specific biological data for this compound is not extensively available in the reviewed literature, the broader class of pyrazole derivatives is well-documented for its diverse pharmacological activities.[1][2][3][21] A significant area of research for pyrazole-containing compounds is in the development of protein kinase inhibitors.[4][5][22][23][24]

Kinases are key regulators of a multitude of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][22] Pyrazole derivatives have been successfully designed to target various kinases, such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Akt, thereby modulating critical signaling cascades involved in cell proliferation, survival, and inflammation.[4][5][24]

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Kinase_Cascade->Cellular_Response Leads to Pyrazole_Inhibitor Pyrazole Derivative (e.g., this compound) Pyrazole_Inhibitor->Kinase_Cascade Inhibits

General mechanism of kinase inhibition by pyrazole derivatives.

The pyrazole ring can act as a versatile scaffold, allowing for substitutions that can be tailored to fit into the ATP-binding pocket of specific kinases, leading to potent and selective inhibition.[5] The potential of this compound as a kinase inhibitor or for other biological activities would require dedicated screening and structure-activity relationship (SAR) studies.

Conclusion

This compound is a small molecule with physicochemical properties that warrant further investigation for its potential applications in drug discovery and development. This guide provides a foundational understanding of its known characteristics, methods for their experimental determination, and a plausible synthetic approach. While specific biological data is currently limited, the established importance of the pyrazole scaffold, particularly in the realm of kinase inhibition, suggests that this compound and its derivatives are promising candidates for future research endeavors.

References

Biological Activity Screening of 5-Ethyl-1H-pyrazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 5-ethyl-1H-pyrazol-3-ol. The pyrazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][3] This document outlines detailed experimental protocols for a panel of in vitro assays to systematically evaluate the therapeutic potential of this compound. The presented methodologies are based on established and widely accepted screening techniques. Furthermore, this guide illustrates how to effectively present quantitative data and visualize experimental workflows and signaling pathways to facilitate clear interpretation and communication of scientific findings.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds approved as therapeutic agents.[1][3] The diverse biological activities associated with pyrazole derivatives make this compound a compelling candidate for biological screening. Key activities reported for this class of compounds include:

  • Antimicrobial Activity: Pyrazole derivatives have demonstrated efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3][4]

  • Antioxidant Activity: Many pyrazole compounds exhibit potent radical scavenging properties, suggesting their potential in mitigating oxidative stress-related pathologies.[1][3][5][6]

  • Anti-inflammatory Activity: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[2][7][8][9][10] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[10]

  • Cytotoxic Activity: A significant number of pyrazole derivatives have been investigated for their anticancer properties, demonstrating cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[11][12][13][14][15]

This guide provides the necessary protocols to investigate these potential activities for this compound.

Experimental Protocols

This section details the experimental methodologies for screening the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities of this compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[16][17]

Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • From a pure culture, select 4-5 well-isolated colonies.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria.[18]

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested in parallel.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18]

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant potential of this compound can be assessed by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[19][20]

Protocol:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[19][20]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions of the test compound.

  • Assay Procedure:

    • Add a specific volume of each dilution of the test compound to a 96-well plate.

    • Add the DPPH working solution to each well and mix thoroughly.[21]

    • Include a control (DPPH solution with solvent) and a positive control (e.g., ascorbic acid or Trolox).[19][21]

    • Incubate the plate in the dark at room temperature for 30 minutes.[19][21]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[19][20]

    • The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] × 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the % RSA against the compound concentrations.

Anti-inflammatory Activity: In Vitro Assays

This assay evaluates the ability of a compound to inhibit thermally induced protein denaturation, a hallmark of inflammation.[22][23]

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA) or egg albumin, and phosphate-buffered saline (PBS, pH 6.4).[23]

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5-10 minutes.[22]

  • Measurement:

    • After cooling, measure the turbidity of the solutions at 660 nm.

    • Diclofenac sodium can be used as a positive control.[22]

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] × 100

This cell-based assay measures the inhibition of nitric oxide, a key pro-inflammatory mediator.[24][25]

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[25]

    • Seed the cells in a 96-well plate and allow them to adhere overnight.[24][25]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.[24][25]

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.[24][25]

  • Measurement of Nitric Oxide (Griess Assay):

    • Collect the cell culture supernatant.[24][25]

    • Add Griess reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.[24]

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28]

Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate and allow for attachment overnight.[12]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[28][29]

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[27][30]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm.[27][29]

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.

Data Presentation

Quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921364
Escherichia coliATCC 25922128
Candida albicansATCC 90028>256
Ciprofloxacin-0.5
Fluconazole-2

Table 2: Antioxidant, Anti-inflammatory, and Cytotoxic Activities of this compound (Hypothetical Data)

AssayParameterIC50 (µM)
DPPH Radical Scavenging% RSA45.8
Albumin Denaturation Inhibition% Inhibition89.2
NO Production Inhibition (RAW 264.7)% Inhibition62.5
Cytotoxicity (MCF-7)% Cell Viability35.1
Cytotoxicity (A549)% Cell Viability55.7
Ascorbic Acid (DPPH)-12.3
Diclofenac Sodium (Albumin Denaturation)-25.6
Doxorubicin (MCF-7)-0.8

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are essential for visualizing experimental workflows and biological pathways.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Pure Microbial Culture start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum plate Inoculate 96-well Plate inoculum->plate compound_prep Prepare Compound Serial Dilutions compound_prep->plate incubate Incubate (37°C, 24h) plate->incubate read Visual Inspection for Growth incubate->read mic Determine MIC read->mic end End mic->end Experimental_Workflow_MTT cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps MTT Assay cluster_readout Data Acquisition start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Adherence (Overnight) seed->adhere treat Treat with Compound Dilutions adhere->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation Compound This compound Compound->IKK Inhibition? Compound->NFkB Inhibition?

References

An In-depth Technical Guide to the Synthesis of 5-ethyl-1H-pyrazol-3-ol Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 5-ethyl-1H-pyrazol-3-ol and its analogues and derivatives. This class of compounds is of significant interest in medicinal chemistry, with prominent members like Edaravone (also known as Radicava), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and ischemic stroke. The pyrazole scaffold is a versatile pharmacophore, and its derivatives have shown a wide range of biological activities.[1][2] This guide details key synthetic strategies, experimental protocols, and quantitative data to aid researchers in the development of novel pyrazole-based compounds.

Core Synthetic Strategies

The synthesis of 5-substituted-1H-pyrazol-3-ol derivatives primarily relies on the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. This classic approach, known as the Knorr pyrazole synthesis, remains a robust and widely used method.[2][3] Modern advancements have introduced multicomponent reactions (MCRs) and the use of various catalysts to improve efficiency, yield, and structural diversity.

Cyclocondensation of β-Ketoesters with Hydrazines

The most common and direct route to 5-substituted-pyrazol-3-ones is the reaction of a β-ketoester with a hydrazine derivative. For the synthesis of this compound, the starting materials would be an ethyl 3-oxopentanoate and hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring.[2]

A general reaction scheme for this process is outlined below:

G r1 Ethyl 3-oxopentanoate inter Hydrazone Intermediate r1->inter r2 Hydrazine Hydrate r2->inter p1 This compound inter->p1 Intramolecular Cyclization G sm1 Aldehyde rv One-Pot Reaction (Catalyst, Solvent, Temp) sm1->rv sm2 β-Ketoester sm2->rv sm3 Malononitrile sm3->rv sm4 Hydrazine Hydrate sm4->rv prod Highly Substituted Pyrazole Derivative rv->prod G start β-Ketoester + Hydrazine core 5-Substituted-Pyrazol-3-one (Core Scaffold) start->core Cyclocondensation deriv1 Reaction with Aldehydes core->deriv1 deriv2 N-Alkylation/Arylation core->deriv2 prod1 4-Benzylidene Derivatives deriv1->prod1 prod2 N-Substituted Derivatives deriv2->prod2

References

Mechanism of Action Studies for Pyrazol-3-ol Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the mechanism of action of pyrazol-3-ol compounds. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This document outlines key experimental protocols, summarizes quantitative data, and visualizes the primary signaling pathways modulated by these compounds, serving as a vital resource for professionals in drug discovery and development.

Core Biological Activities and Molecular Targets

Pyrazol-3-ol derivatives have been shown to interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects. The core mechanisms investigated to date primarily revolve around enzyme inhibition and modulation of key signaling cascades.

Key Molecular Targets:

  • Cyclooxygenases (COX-1 and COX-2): Many pyrazol-3-ol compounds exhibit potent anti-inflammatory activity by selectively or non-selectively inhibiting COX enzymes, which are crucial for prostaglandin synthesis.

  • Monoamine Oxidases (MAO-A and MAO-B): Inhibition of these enzymes, which are responsible for the degradation of monoamine neurotransmitters, underlies the neuroprotective and antidepressant potential of certain pyrazol-3-ol derivatives.

  • Urease: The inhibition of urease, a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori, is a target for developing anti-ulcer agents.

  • Protein Kinases: Various kinases, including those in the PTEN/Akt/NF-κB pathway, are modulated by pyrazol-3-ol compounds, contributing to their anticancer and anti-inflammatory properties.

  • Toll-Like Receptors (TLRs): These receptors are critical components of the innate immune system, and their modulation by pyrazol-3-ol derivatives can suppress inflammatory responses.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyrazol-3-ol and related pyrazole derivatives against key molecular targets and cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Inhibitory Activity of Pyrazole Derivatives against COX-1 and COX-2

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference)-0.035-
Pyrazole Derivative 145.23 - 204.511.79 - 9.6322.21 - 74.92
Pyrazole-pyridazine hybrid 5f-1.50-
Pyrazole-pyridazine hybrid 6f-1.15-
Trisubstituted pyrazole PYZ16-0.5210.73
Pyrazole derivative PYZ31-0.01987-
Pyrazolone derivative PYZ37-0.2-

Table 2: Inhibitory Activity of Pyrazole Derivatives against Monoamine Oxidase (MAO)

Compound/DerivativeMAO-A Ki (µM)MAO-B IC50 (µM)
Halogenated Pyrazoline EH73.640.063
Pyrazoline Derivative 70.06-
Pyrazoline Derivative 4-0.35
2-Pyrazoline D170.003-
2-Pyrazoline D180.010-
2-Pyrazoline D190.050-

Table 3: Cytotoxic Activity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)
Pyrazole-benzoxazine hybrid 22MCF-72.82 - 6.28
Pyrazole-benzoxazine hybrid 23A5492.82 - 6.28
1H-pyrazolo[3,4-d]pyrimidine 24A5498.21
1H-pyrazolo[3,4-d]pyrimidine 24HCT-11619.56
Pyrazole-based hybrid 31A54942.79
Pyrazole-based hybrid 32A54955.73
Pyrazole derivative 35HepG23.53
Pyrazole derivative 35MCF-76.71
Pyrazole derivative 35HeLa5.16
Pyrazole derivative 3fMDA-MB-46814.97 (24h), 6.45 (48h)
Pyrazole-indole hybrid 7aHepG26.1
Pyrazole-indole hybrid 7bHepG27.9

Table 4: Inhibitory Activity of Pyrazole Derivatives against Urease

Compound/DerivativeUrease IC50 (µM)
Thiourea (Reference)21.0 - 22.61
Pyrazole dimer44.0
Chlorinated sulfonamide derivative-
N1-toluoyl,N2-substituted urea derivative-
Benzothiazole derivative-
Curcumin derived N-substituted pyrazole 8b2.44

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by pyrazol-3-ol compounds and the general workflows for their investigation.

PTEN/Akt/NF-κB Signaling Pathway

This pathway is crucial for cell survival, proliferation, and inflammation. Its inhibition by pyrazol-3-ol compounds is a key mechanism for their anticancer and anti-inflammatory effects.

PTEN_Akt_NFkB_Pathway PTEN PTEN PIP3 PIP3 PTEN->PIP3 Inhibits Akt Akt PIP3->Akt Activates IKK IKK Akt->IKK Activates IkB IkB IKK->IkB Phosphorylates (leading to degradation) NF-kB NF-kB IkB->NF-kB Nucleus Nucleus NF-kB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates

Figure 1: PTEN/Akt/NF-κB signaling pathway inhibition.
Toll-Like Receptor 4 (TLR4) Signaling Pathway

TLR4 activation by lipopolysaccharide (LPS) triggers a pro-inflammatory cascade. Pyrazol-3-ol compounds can interfere with this pathway, reducing the production of inflammatory mediators.

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits Pyrazol-3-ol Pyrazol-3-ol Pyrazol-3-ol->TLR4 Inhibits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates MAPK_Pathway MAPK_Pathway TRAF6->MAPK_Pathway Activates NF-kB_Pathway NF-kB_Pathway TRAF6->NF-kB_Pathway Activates Inflammatory Cytokines Inflammatory Cytokines MAPK_Pathway->Inflammatory Cytokines Production NF-kB_Pathway->Inflammatory Cytokines Production Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis Purification Purification Structural_Analysis Structural_Analysis Purification->Structural_Analysis Enzyme_Inhibition Enzyme_Inhibition Structural_Analysis->Enzyme_Inhibition Cell-based_Assays Cell-based_Assays Structural_Analysis->Cell-based_Assays IC50_Determination IC50_Determination Enzyme_Inhibition->IC50_Determination Cell-based_Assays->IC50_Determination SAR_Analysis SAR_Analysis IC50_Determination->SAR_Analysis

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-ethyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of 5-ethyl-1H-pyrazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of a β-keto ester with hydrazine, a common and efficient method for constructing the pyrazolone ring system.[1][2]

Overview of the Synthetic Route

The synthesis of this compound is achieved through the cyclocondensation reaction of ethyl 3-oxopentanoate with hydrazine hydrate. The reaction proceeds by initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the desired pyrazolone product.

Reaction Scheme:

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • Ethyl 3-oxopentanoate

  • Hydrazine hydrate (64-80% solution in water)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Hydrochloric Acid (for acidification)

  • Sodium Bicarbonate (for neutralization)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-oxopentanoate in absolute ethanol.

  • Addition of Hydrazine: While stirring the solution at room temperature, slowly add hydrazine hydrate dropwise. An exothermic reaction may be observed. A few drops of glacial acetic acid can be added as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Workup and Extraction:

    • To the resulting residue, add deionized water.

    • Acidify the aqueous solution to approximately pH 3-4 with hydrochloric acid.

    • Extract the product from the acidic aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Volume (mL)Mass (g)Yield (%)
Ethyl 3-oxopentanoate144.170.114.114.42-
Hydrazine Hydrate (~64%)50.060.1~3.1~3.13-
This compound (Product)112.13---~70-85

Note: The yield is an estimated range based on similar pyrazolone syntheses and may vary depending on the specific reaction conditions and purification efficiency.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis protocol.

Synthesis_Workflow A Dissolve Ethyl 3-oxopentanoate in Ethanol B Add Hydrazine Hydrate A->B Slow Addition C Reflux Reaction Mixture (2-4 hours) B->C Heating D Remove Solvent (Rotary Evaporation) C->D E Aqueous Workup (Acidification & Extraction) D->E F Dry and Concentrate Organic Phase E->F G Purify Product (Recrystallization or Chromatography) F->G H This compound (Final Product) G->H

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 5-ethyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] 5-ethyl-1H-pyrazol-3-ol, as a member of this class, holds potential for the discovery of novel therapeutic agents. High-throughput screening (HTS) is a critical tool in drug discovery for rapidly evaluating large numbers of compounds to identify "hits" that modulate the activity of a biological target.[2] These application notes provide detailed protocols and supporting information for the use of this compound and its derivatives in HTS campaigns targeting key areas of therapeutic interest, namely inflammation and kinase inhibition.

Data Presentation: Efficacy of Pyrazole Derivatives in Screening Assays

While specific HTS data for this compound is not extensively available in public literature, the following tables summarize the inhibitory activities of structurally related pyrazole derivatives against relevant targets. This data serves as a valuable reference for anticipating potential activity and for designing screening cascades.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX-2 Inhibition)

Compound IDTarget EnzymeIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
2aCOX-219.87-[3]
3bCOX-239.4322.21[3]
5bCOX-238.7317.47[3]
5eCOX-239.1413.10[3]
Celecoxib (Reference)COX-240375[4]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Target Cell LineCellular IC50 (µM)Reference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[1][5]
Compound 6Aurora A160HCT116 (colon)0.39[1]
Compound 17Chk217.9--[1]
Compound 26CDK1488HCT116 (colon)1.14[5]
Ruxolitinib (Reference)JAK1/JAK2~3--[6]

Experimental Protocols

The following are detailed protocols for high-throughput screening assays that can be adapted for this compound.

Protocol 1: High-Throughput Fluorometric COX-2 Inhibition Assay

This protocol is designed to identify inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[7][8]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic Acid (substrate)

  • This compound and other test compounds dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and other test compounds in DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of the assay plate.

    • For control wells, dispense 1 µL of DMSO (negative control) and 1 µL of a known COX-2 inhibitor like Celecoxib (positive control).

  • Reagent Preparation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and human recombinant COX-2 enzyme.

    • Prepare the substrate solution by diluting Arachidonic Acid in COX Assay Buffer.

  • Assay Execution:

    • Add 50 µL of the Reaction Mix to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 50 µL of the diluted Arachidonic Acid solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 10-15 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic read).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: High-Throughput Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, and it can be adapted for various kinases.[1][9]

Materials:

  • Target kinase (e.g., a specific JAK or CDK)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • This compound and other test compounds dissolved in DMSO

  • A known inhibitor for the target kinase (positive control)

  • 96-well or 384-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and other test compounds in DMSO.

    • Dispense 1 µL of each compound dilution into the wells of the assay plate.

    • Include DMSO-only wells (negative control) and wells with a known inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a master mix containing the target kinase and its specific substrate in Kinase Assay Buffer.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and, therefore, inversely proportional to kinase inhibition.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for understanding and executing HTS campaigns.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Library Compound Library (incl. This compound) Compound_Dispensing Compound Dispensing (Automated) Compound_Library->Compound_Dispensing Assay_Plates Assay Plates (96/384-well) Assay_Plates->Compound_Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffers) Reagent_Addition Reagent Addition Reagent_Prep->Reagent_Addition Compound_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading (Plate Reader) Incubation->Signal_Reading Data_Processing Data Processing (% Inhibition) Signal_Reading->Data_Processing Hit_Identification Hit Identification (IC50 Determination) Data_Processing->Hit_Identification

A generalized workflow for a high-throughput screening campaign.
Relevant Signaling Pathways

Pyrazole derivatives have been shown to modulate several key signaling pathways implicated in disease. Understanding these pathways is essential for target selection and interpreting screening results.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling, which plays a central role in inflammation and immunity.[2][10][11]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

Inhibition of the JAK-STAT signaling pathway by a pyrazole compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer.[12][13][14][15]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3:s->Akt:n Recruitment & Activation Downstream Downstream Targets (e.g., mTOR, GSK3) Akt:s->Downstream:n Phosphorylation Cell_Response Cell Survival & Proliferation Downstream:s->Cell_Response:n Inhibitor Pyrazole Inhibitor Inhibitor:s->PI3K:n Inhibition

Inhibition of the PI3K/Akt signaling pathway by a pyrazole compound.

References

Application Notes and Protocols: 5-Ethyl-1H-pyrazol-3-ol as a Precursor in the Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-ethyl-1H-pyrazol-3-ol as a key building block in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.

Introduction

This compound, existing in tautomeric equilibrium with 5-ethyl-2,4-dihydro-3H-pyrazol-3-one, is a versatile precursor in organic synthesis. Its bifunctional nature, possessing both a nucleophilic nitrogen and an active methylene group, makes it an ideal candidate for condensation reactions to construct fused heterocyclic systems. The pyrazolo[1,5-a]pyrimidine scaffold is of particular interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against several protein kinases, including Pim-1, a serine/threonine kinase implicated in the regulation of cell survival, proliferation, and apoptosis.[2][3][4][5] Overexpression of Pim-1 is associated with various cancers, making it a compelling target for the development of novel anti-cancer therapeutics.[2][6]

Application: Synthesis of a Potent Pim-1 Kinase Inhibitor

This protocol details the synthesis of 5-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a representative pyrazolo[1,5-a]pyrimidine derivative, through the condensation of this compound with acetylacetone (a β-dicarbonyl compound). This reaction provides a straightforward and efficient route to a core scaffold that can be further functionalized to optimize kinase inhibitory activity and pharmacokinetic properties.

Experimental Protocols

Synthesis of 5-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

This procedure is adapted from established methods for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-substituted pyrazol-3-ones and β-dicarbonyl compounds.[7][8]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Ethyl acetate and Hexanes (for chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives based on literature for analogous compounds.

Table 1: Reaction Parameters and Yields

PrecursorReagentSolventReaction Time (h)Yield (%)Reference
5-Methyl-1H-pyrazol-3-oneAcetylacetoneAcetic Acid578Adapted from[9]
5-Phenyl-1H-pyrazol-3-oneEthyl AcetoacetateEthanol885Adapted from[7]
This compound Acetylacetone Acetic Acid 4-6 ~75-85 (Expected) This Protocol

Table 2: Spectroscopic Data for a Representative Pyrazolo[1,5-a]pyrimidine

Data for a closely related compound, Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, is provided for reference.[10]

Data TypeDescription
¹H NMR (400 MHz, DMSO-d₆) δ 8.50 (s, 1H), 7.08 (s, 1H), 4.27 (q, J = 7.1 Hz, 2H), 2.69 (s, 3H), 2.56 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ 163.06, 148.18, 138.20, 92.96, 58.58, 50.51, 45.02, 21.01, 19.55, 14.55
MS (ESI) m/z (exp.): 224.2 [M + H]⁺; calculated for C₁₁H₁₄N₃O₂ [M + H]⁺: 224.14

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start This compound + Acetylacetone reaction Reflux in Glacial Acetic Acid start->reaction 1. Condensation workup Neutralization & Extraction reaction->workup 2. Quenching chromatography Column Chromatography workup->chromatography 3. Isolation product 5-Ethyl-2,7-dimethyl- pyrazolo[1,5-a]pyrimidin-7-ol chromatography->product 4. Pure Product

Caption: Synthetic workflow for 5-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.

Pim-1 Kinase Signaling Pathway

pim1_pathway cluster_upstream Upstream Signaling cluster_pim1 Pim-1 Kinase Regulation cluster_downstream Downstream Effects cytokines Cytokines & Growth Factors receptors Receptors cytokines->receptors jak_stat JAK/STAT Pathway receptors->jak_stat pim1 Pim-1 Kinase jak_stat->pim1 Transcription & Translation bad Bad (pro-apoptotic) pim1->bad Phosphorylation (Inhibition) cell_cycle Cell Cycle Progression pim1->cell_cycle Phosphorylation (Promotion) apoptosis Apoptosis bad->apoptosis Inhibition proliferation Cell Proliferation cell_cycle->proliferation inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->pim1 Inhibition

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidines.

References

Purification of 5-ethyl-1H-pyrazol-3-ol: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 5-ethyl-1H-pyrazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The following protocols are based on established methods for the purification of pyrazole derivatives and are intended to serve as a comprehensive guide for obtaining high-purity material suitable for further research and development.

Introduction to Purification Techniques

The purification of this compound, like many other small organic molecules, primarily relies on exploiting differences in physical and chemical properties between the target compound and any impurities present. The most common and effective methods for purifying pyrazole derivatives include recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the physical state of the crude product.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing this compound from a single solvent. Ethanol is often a suitable solvent for pyrazolones.

Materials:

  • Crude this compound

  • Ethanol (or other selected solvent)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Desiccator or vacuum oven

Procedure:

  • Solvent Selection: Begin by determining the appropriate solvent. Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate) at room temperature and upon heating. A good solvent will show a significant increase in solubility with temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of the solvent until the compound completely dissolves at the boiling point of the solvent. Avoid adding excessive solvent, as this will reduce the recovery yield.

  • Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Stir for a few minutes and then perform a hot filtration to remove the charcoal.

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals on a watch glass, in a desiccator, or in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be found. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. A common combination for pyrazole derivatives is ethanol and water.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol)

  • "Poor" solvent (e.g., water)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid, indicating the saturation point.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the mixed solvent (in the same proportion as the final crystallization mixture) for washing the crystals.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent). It is particularly effective for separating compounds with similar polarities.

Protocol 3: Silica Gel Column Chromatography

This protocol describes the purification of this compound using a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC. The goal is to find a solvent mixture that gives the target compound an Rf value of approximately 0.3-0.4 and good separation from impurities. A common eluent system for pyrazole derivatives is a mixture of hexane and ethyl acetate, with the polarity adjusted by varying the ratio.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (starting with the less polar composition if using a gradient).

    • Pour the slurry into the column and allow it to pack evenly. Tap the column gently to remove air bubbles.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution:

    • Open the stopcock and begin to elute the column with the chosen solvent system.

    • Collect fractions in separate tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Purification via Acid Addition Salt Formation

For basic pyrazole compounds, purification can be achieved by forming a crystalline acid addition salt, which can then be isolated and neutralized to regenerate the pure pyrazole.

Protocol 4: Purification by Salt Crystallization

Materials:

  • Crude this compound

  • Organic solvent (e.g., acetone, ethanol, isopropanol)

  • Inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid, phosphoric acid)

  • Base (e.g., sodium hydroxide solution)

  • Separatory funnel

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve the crude pyrazole in a suitable organic solvent.

  • Salt Formation: Add at least an equimolar amount of the selected acid to the solution. The acid addition salt may precipitate or crystallize out.

  • Isolation of Salt: Collect the crystalline salt by filtration. The crystallization can be promoted by cooling the solution.

  • Regeneration of Pure Pyrazole:

    • Dissolve the isolated salt in water.

    • Basify the aqueous solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

    • Extract the liberated pure pyrazole with an organic solvent.

    • Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Purification MethodStarting Material (g)Purified Material (g)Yield (%)Purity (pre-purification)Purity (post-purification)Analytical Method
Recrystallization (Ethanol)HPLC, NMR, MP
Recrystallization (Ethanol/Water)HPLC, NMR, MP
Column Chromatography (Hexane/EtOAc)HPLC, NMR, MP
Salt Crystallization (HCl)HPLC, NMR, MP

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration (optional, with charcoal) dissolve->hot_filtration for decolorization cooling Slow Cooling & Crystallization dissolve->cooling hot_filtration->cooling cold_filtration Cold Filtration cooling->cold_filtration wash Wash with cold solvent cold_filtration->wash dry Dry wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Workflow for Column Chromatography

Column_Chromatography_Workflow start Crude This compound tlc TLC Analysis (Eluent Selection) start->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution (Isocratic or Gradient) loading->elution collection Fraction Collection elution->collection analysis Fraction Analysis (TLC) collection->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation (Rotary Evaporator) combine->evaporation drying High Vacuum Drying evaporation->drying product Purified This compound drying->product Purification_Logic crude Crude this compound recrystallization Recrystallization crude->recrystallization Primary choice for solids column_chromatography Column Chromatography crude->column_chromatography For oils or difficult separations salt_formation Acid Addition Salt Formation crude->salt_formation Alternative for basic pyrazoles solid If solid and significant impurity difference liquid_or_similar_polarity If liquid/oil or impurities have similar polarity basic_nature If basic and other methods are insufficient pure Pure this compound recrystallization->pure column_chromatography->pure salt_formation->pure

Application of 5-ethyl-1H-pyrazol-3-ol in Crop Protection Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PYR-001

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds that have been extensively explored in agrochemical research due to their broad spectrum of biological activities. These compounds have led to the development of commercial fungicides, herbicides, and insecticides, playing a crucial role in modern crop protection strategies. The versatile pyrazole scaffold allows for diverse chemical modifications, enabling the fine-tuning of biological efficacy and spectrum of activity. This document provides a detailed overview of the potential applications of 5-ethyl-1H-pyrazol-3-ol in crop protection research, including hypothetical protocols for its synthesis and biological evaluation, based on established methodologies for analogous compounds.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. The pyrazol-3-ol core is a key feature in several classes of pesticides. By examining the activities of structurally related pyrazole derivatives, we can infer the potential utility of this compound as a lead compound for the discovery of novel agrochemicals.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclocondensation of a β-ketoester, such as ethyl 3-oxopentanoate, with hydrazine hydrate. This is a well-established method for the formation of pyrazolone rings.

Synthesis_of_5_ethyl_1H_pyrazol_3_ol Synthesis of this compound ethyl_3_oxopentanoate Ethyl 3-oxopentanoate intermediate Hydrazone Intermediate (not isolated) ethyl_3_oxopentanoate->intermediate 1. Reaction hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->intermediate cyclization Intramolecular Cyclization intermediate->cyclization 2. Spontaneous product This compound cyclization->product 3. Tautomerization

A plausible synthetic pathway for this compound.

Potential Applications in Crop Protection

Based on the known bioactivities of analogous pyrazole compounds, this compound could be a valuable starting point for the development of new:

  • Fungicides: Many pyrazole derivatives, particularly pyrazole carboxamides, are potent inhibitors of succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain of fungi.[1] By derivatizing the pyrazole core of this compound, novel SDHI fungicides could be developed.

  • Herbicides: Pyrazole-containing compounds have been successfully commercialized as herbicides that inhibit critical plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[2][3][4][5] The this compound scaffold could be modified to target these or other essential plant biochemical pathways.

  • Insecticides: Several commercial insecticides, such as fipronil and chlorantraniliprole, feature a pyrazole core.[6][7] These compounds often act on the nervous system of insects. Derivatives of this compound could be synthesized and screened for insecticidal activity against a range of agricultural pests.

Data Presentation

The following tables summarize the biological activities of various pyrazole derivatives, illustrating the potential of this class of compounds in crop protection. Note that this data is for structurally related compounds and not for this compound itself.

Table 1: Fungicidal Activity of Representative Pyrazole Derivatives

CompoundTarget PathogenEC50 (µg/mL)Reference
Pyrazole Carboxamide Derivative 26Botrytis cinerea2.432[1]
Rhizoctonia solani2.182[1]
Valsa mali1.787[1]
Thanatephorus cucumeris1.638[1]
Fusarium oxysporum6.986[1]
Fusarium graminearum6.043[1]
Isoxazolol Pyrazole Carboxylate 7aiRhizoctonia solani0.37[8]
Pyrazole Analogue 1vFusarium graminearum0.0530 µM[9]

Table 2: Herbicidal Activity of Representative Pyrazole Derivatives

CompoundWeed SpeciesInhibition (%)Application RateReference
Pyrazole Isothiocyanate 3-1Echinochloa crusgalliEC50 = 64.32 µg/mL-[4]
Cyperus iriaEC50 = 65.83 µg/mL-[4]
Dactylis glomerataEC50 = 62.42 µg/mL-[4]
Trifolium repensEC50 = 67.72 µg/mL-[4]
Pyrazole Benzophenone 5oBarnyard Grass> Pyrazoxyfen0.05 mmol m⁻²[3]

Table 3: Insecticidal Activity of Representative Pyrazole Derivatives

CompoundPest SpeciesLC50Reference
Pyrazole Schiff Base 3fTermites0.001 µg/mL[6]
Pyrazole Schiff Base 3dTermites0.006 µg/mL[6]
Pyrazole Derivative 6hLocusts47.68 µg/mL[6]
N-Pyridylpyrazole Thiazole 7gPlutella xylostella5.32 mg/L[10]
Spodoptera exigua6.75 mg/L[10]
Spodoptera frugiperda7.64 mg/L[10]

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol is adapted from general procedures for the synthesis of pyrazolones from β-ketoesters and hydrazine.[11][12][13][14][15][16]

Materials:

  • Ethyl 3-oxopentanoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 3-oxopentanoate (0.1 mol) in 100 mL of ethanol.

  • Add hydrazine hydrate (0.1 mol) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Add a catalytic amount of glacial acetic acid (approximately 0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Synthesis_Workflow Synthesis Workflow start Start dissolve Dissolve Ethyl 3-oxopentanoate in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate (dropwise) dissolve->add_hydrazine add_acid Add Glacial Acetic Acid (catalytic) add_hydrazine->add_acid reflux Reflux for 4-6 hours add_acid->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate recrystallize Recrystallize from suitable solvent evaporate->recrystallize filter_dry Filter and Dry Product recrystallize->filter_dry characterize Characterize Product (NMR, MS) filter_dry->characterize end End characterize->end

A generalized workflow for the synthesis of this compound.

Protocol 2: In Vitro Fungicidal Bioassay (Mycelium Growth Rate Method)

This protocol is a standard method for assessing the fungicidal activity of compounds against various plant pathogenic fungi.[1][8][9]

Materials:

  • Pure cultures of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (9 cm diameter)

  • Stock solution of the test compound (e.g., 10 mg/mL in DMSO)

  • Sterile distilled water

  • Micropipettes

  • Incubator

  • Laminar flow hood

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50 °C.

  • In a laminar flow hood, add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the target fungus, cut a 5 mm diameter mycelial plug from the edge of the colony.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Seal the plates with parafilm and incubate at 25 ± 2 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis of the inhibition data.

Bioassay_Workflow Fungicidal Bioassay Workflow start Start prepare_pda Prepare and Sterilize PDA Medium start->prepare_pda amend_pda Amend PDA with Test Compound prepare_pda->amend_pda pour_plates Pour into Petri Dishes amend_pda->pour_plates inoculate Inoculate with Fungal Plug pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition (%) measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50 end End determine_ec50->end

A typical workflow for in vitro fungicidal bioassays.

Hypothetical Mechanism of Action: SDHI Fungicides

Many pyrazole-based fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

SDHI_Pathway Hypothetical SDHI Fungicide Mechanism succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Substrate fumarate Fumarate sdh->fumarate Product etc Electron Transport Chain sdh->etc Electrons pyrazole Pyrazole Fungicide (e.g., this compound derivative) pyrazole->sdh Inhibition atp ATP Production etc->atp Drives death Fungal Cell Death atp->death Depletion leads to

A diagram illustrating the SDHI mechanism of action.

Conclusion

While direct experimental data on the crop protection applications of this compound is limited in the available literature, the broader class of pyrazole derivatives has demonstrated significant potential and commercial success as fungicides, herbicides, and insecticides. The protocols and data presented here for analogous compounds provide a strong foundation for researchers to synthesize and evaluate this compound and its derivatives as novel agrochemical candidates. Further research into the synthesis of a library of derivatives based on this core structure and subsequent high-throughput screening is a promising strategy for the discovery of new crop protection agents.

References

Application Notes and Protocols: 5-Ethyl-1H-pyrazol-3-ol in Medicinal Chemistry Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and lead optimization potential of 5-ethyl-1H-pyrazol-3-ol and its derivatives in medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs.[1] This document outlines protocols for synthesis and key biological assays and presents structure-activity relationship (SAR) data from a lead optimization campaign targeting c-Jun N-terminal Kinase 3 (JNK3), a therapeutic target for neurodegenerative diseases.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclocondensation of a β-ketoester with hydrazine. A representative protocol is detailed below, adapted from general procedures for the synthesis of substituted pyrazol-5-ols.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl propionylacetate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl propionylacetate (1 equivalent) in ethanol in a round-bottom flask, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Lead Optimization of Pyrazole Derivatives as JNK3 Inhibitors

The pyrazole scaffold has been successfully employed in the development of potent and selective kinase inhibitors.[6][7][8] The following data summarizes a lead optimization effort for 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective inhibitors of JNK3.[2][3]

Quantitative Data: Structure-Activity Relationship of JNK3 Inhibitors
Compound IDR Group (at C3 of Pyrazole)Aryl Group (at C5 of Pyrazole)JNK3 IC₅₀ (µM)[3]
Lead Compound ---
7a -CH₂OH3,4-dichlorophenyl0.635
7b -CH₂OH3-chloro-4-fluorophenyl0.824
8a -CH₂CN3,4-dichlorophenyl0.227
8b -CH₂CN3-chloro-4-fluorophenyl0.361

Table 1: In vitro inhibitory activity of pyrazole derivatives against JNK3. A lower IC₅₀ value indicates greater potency.

The SAR data indicates that a cyanomethyl group (-CH₂CN) at the C3 position of the pyrazole ring is more favorable for JNK3 inhibition compared to a hydroxymethyl group (-CH₂OH).[3] Furthermore, a 3,4-dichlorophenyl substituent at the C5 position generally results in higher potency.[3]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro JNK3 Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against the JNK3 enzyme.

Materials:

  • Recombinant human JNK3 enzyme

  • JNKtide (substrate peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Radiolabeled [γ-³²P]ATP

  • Phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, JNKtide substrate, and the recombinant JNK3 enzyme.

  • Add the test compounds at various concentrations to the reaction mixture. Include a control with DMSO only.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the JNKtide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

JNK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Oxidative Stress, Cytokines) jnkk JNK Kinase Kinase (JNKKK) extracellular_stimuli->jnkk jnk JNK Kinase (JNKK) jnkk->jnk jnk3 JNK3 jnk->jnk3 cjun c-Jun jnk3->cjun Phosphorylation apoptosis Apoptosis / Neurodegeneration cjun->apoptosis inhibitor This compound Derivative inhibitor->jnk3

Caption: JNK3 signaling pathway and the inhibitory action of pyrazole derivatives.

Experimental Workflow

Experimental_Workflow synthesis Synthesis of This compound Derivatives purification Purification and Characterization (Column Chromatography, NMR, MS) synthesis->purification in_vitro_assay In Vitro JNK3 Inhibition Assay purification->in_vitro_assay sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Design of New Analogs

References

Application Notes and Protocols for the Use of 5-ethyl-1H-pyrazol-3-ol as an Intermediate for Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-ethyl-1H-pyrazol-3-ol as a key intermediate in the synthesis of novel pyrazole-based fungicides. The protocols and data presented are intended to facilitate research and development in the field of agrochemicals, with a focus on compounds targeting fungal pathogens through the inhibition of succinate dehydrogenase.

Introduction: The Potential of Pyrazole-Based Fungicides

Pyrazole derivatives represent a significant class of agrochemicals, with many commercialized products demonstrating high efficacy against a broad spectrum of fungal pathogens.[1] A prominent group within this class are the pyrazole carboxamide fungicides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).[2] These compounds disrupt the fungal mitochondrial respiratory chain by binding to complex II (succinate dehydrogenase), leading to the cessation of ATP production and subsequent fungal cell death.[2]

This compound is a valuable starting material for the synthesis of novel pyrazole fungicides. Its chemical structure, featuring a reactive hydroxyl group and a modifiable pyrazole ring, allows for diverse chemical transformations to generate a library of potential fungicidal candidates. This document outlines a proposed synthetic pathway, experimental protocols, and expected biological activities based on structurally related compounds.

Proposed Synthetic Pathway for Novel Fungicides from this compound

The synthesis of novel pyrazole carboxamide fungicides from this compound can be envisioned as a multi-step process. A key initial step involves the derivatization of the hydroxyl group to introduce a side-chain, often an ether linkage, which is a common feature in potent SDHI fungicides.[2][3] This is followed by functionalization of the pyrazole ring, typically the introduction of a carboxylic acid or its derivative at the 4-position, which is then converted to a carboxamide.

A generalized synthetic workflow is presented below:

G cluster_0 Synthesis of Pyrazole Ether Intermediate cluster_1 Functionalization of Pyrazole Ring cluster_2 Amide Formation A This compound B O-Alkylation (Williamson Ether Synthesis) A->B Alkyl halide, Base C 5-ethyl-3-(alkoxy)-1H-pyrazole B->C D Vilsmeier-Haack Reaction C->D POCl3, DMF E 4-formyl-5-ethyl-3-(alkoxy)-1H-pyrazole D->E F Oxidation E->F KMnO4 or other oxidant G 4-carboxy-5-ethyl-3-(alkoxy)-1H-pyrazole F->G H Acid Chloride Formation G->H SOCl2 or (COCl)2 I 4-(chlorocarbonyl)-5-ethyl-3-(alkoxy)-1H-pyrazole H->I J Amidation I->J Amine (R-NH2) K Novel Pyrazole Carboxamide Fungicide J->K

Caption: Proposed synthetic workflow for novel pyrazole carboxamide fungicides.

Experimental Protocols

The following are detailed, generalized protocols for the key synthetic transformations. Researchers should optimize these conditions for specific substrates.

Protocol for O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol describes the formation of a pyrazole ether, a key intermediate.[4][5][6]

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • A suitable base (e.g., potassium carbonate (K2CO3) or sodium hydride (NaH))

  • An appropriate alkyl halide (e.g., benzyl bromide, substituted benzyl bromides)

  • Standard laboratory glassware, stirring and heating apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-ethyl-3-(alkoxy)-1H-pyrazole.

Protocol for Vilsmeier-Haack Formylation of the Pyrazole Ring

This protocol introduces a formyl group at the 4-position of the pyrazole ring, a precursor to the carboxylic acid.

Materials:

  • 5-ethyl-3-(alkoxy)-1H-pyrazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Standard laboratory glassware, stirring and cooling apparatus

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (3.0 eq) to the cooled DMF while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add the 5-ethyl-3-(alkoxy)-1H-pyrazole (1.0 eq) to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain the 4-formyl-5-ethyl-3-(alkoxy)-1H-pyrazole.

Protocol for Oxidation of the Formyl Group to a Carboxylic Acid

This protocol converts the formyl group to a carboxylic acid, which is necessary for the subsequent amidation.

Materials:

  • 4-formyl-5-ethyl-3-(alkoxy)-1H-pyrazole

  • Potassium permanganate (KMnO4) or other suitable oxidizing agent

  • Acetone and water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware, stirring and heating apparatus

Procedure:

  • Suspend the 4-formyl-5-ethyl-3-(alkoxy)-1H-pyrazole (1.0 eq) in a mixture of acetone and water.

  • Slowly add a solution of potassium permanganate (2.0-3.0 eq) in water to the suspension.

  • Heat the reaction mixture to reflux and stir until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield the 4-carboxy-5-ethyl-3-(alkoxy)-1H-pyrazole.

Protocol for Amide Formation

This final step couples the pyrazole carboxylic acid with an amine to form the target fungicide.[3]

Materials:

  • 4-carboxy-5-ethyl-3-(alkoxy)-1H-pyrazole

  • Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A desired amine (R-NH2)

  • A base (e.g., triethylamine (Et3N) or pyridine)

  • Standard laboratory glassware, stirring and cooling apparatus

Procedure:

  • Suspend the 4-carboxy-5-ethyl-3-(alkoxy)-1H-pyrazole (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2 eq).

  • Stir the mixture at room temperature or gentle reflux until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the novel pyrazole carboxamide fungicide.

Quantitative Data on Structurally Similar Fungicides

While specific data for derivatives of this compound are not yet available in the public domain, the following table summarizes the fungicidal activity of structurally related pyrazole carboxamide ethers against various fungal pathogens. This data can serve as a benchmark for newly synthesized compounds.

Compound IDFungal PathogenEC50 (µg/mL)Reference
7dRhizoctonia solani0.046[2]
12bRhizoctonia solani0.046[2]
Boscalid (Commercial)Rhizoctonia solani0.741[2]
Fluxapyroxad (Commercial)Rhizoctonia solani0.103[2]
E1Rhizoctonia solani1.1[7]
Boscalid (Commercial)Rhizoctonia solani2.2[7]
Compound 26Botrytis cinerea2.432[8]
Compound 26Rhizoctonia solani2.182[8]
Compound 26Valsa mali1.787[8]
7aiRhizoctonia solani0.37[1]

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Fungicide Action Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Proton_Gradient Proton Gradient Complex_I->Proton_Gradient Complex_II Complex II (SDH) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->Proton_Gradient Oxygen Oxygen Complex_IV->Oxygen e- Complex_IV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces Fungicide Pyrazole Carboxamide Fungicide Fungicide->Complex_II Inhibits Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- Proton_Gradient->ATP_Synthase drives

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

By binding to the SDH enzyme, the fungicide blocks the oxidation of succinate to fumarate, a key step in the citric acid cycle and the electron transport chain. This disruption of cellular respiration leads to a rapid depletion of cellular energy in the form of ATP, ultimately causing fungal cell death.

Drug Discovery and Development Workflow

The process of discovering and developing novel fungicides from this compound follows a structured workflow.

G Start Start: this compound Synthesis Synthesis of Derivatives Start->Synthesis Screening In Vitro Antifungal Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Process In_Vivo In Vivo Testing Lead_Opt->In_Vivo Tox Toxicology and Environmental Impact Studies In_Vivo->Tox End Commercial Fungicide Candidate Tox->End

Caption: Workflow for the discovery of new pyrazole-based fungicides.

This workflow begins with the synthesis of a library of derivatives from the starting intermediate. These compounds then undergo in vitro screening against a panel of pathogenic fungi. The results are used to establish structure-activity relationships (SAR), which guide the design and synthesis of more potent and selective analogs in an iterative process of lead optimization. Promising candidates from in vitro studies are then advanced to in vivo testing on infected plants, followed by comprehensive toxicology and environmental impact assessments to identify a viable commercial fungicide candidate.

References

Application Note and Protocols for the Scale-up Synthesis of 5-Ethyl-1H-pyrazol-3-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of 5-ethyl-1H-pyrazol-3-ol, a key intermediate for preclinical drug development. The protocol is designed to be robust and scalable, ensuring a consistent supply of high-purity material. Detailed experimental procedures, data presentation, and workflow visualizations are included to aid researchers, scientists, and drug development professionals. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them valuable scaffolds in medicinal chemistry.[1][2][3][4] This application note focuses on a practical and efficient synthetic route amenable to producing gram-scale quantities of the target compound.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous approved drugs and clinical candidates.[2] Specifically, pyrazol-3-ol derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][5] The development of novel therapeutics often requires significant quantities of the active pharmaceutical ingredient (API) or key intermediates for extensive preclinical evaluation, including pharmacokinetic, pharmacodynamic, and toxicological studies.[6] Therefore, a scalable and reproducible synthetic process is crucial.

This application note details a two-step synthesis of this compound, commencing with the Claisen condensation of diethyl carbonate and 2-pentanone to form the intermediate ethyl 3-oxopentanoate. This β-ketoester then undergoes cyclocondensation with hydrazine hydrate to yield the target pyrazol-3-ol. This classical approach, known as the Knorr pyrazole synthesis, is a well-established and reliable method for constructing the pyrazole ring.[7]

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow Start Starting Materials: - Diethyl Carbonate - 2-Pentanone - Sodium Ethoxide - Hydrazine Hydrate Step1 Step 1: Claisen Condensation Start->Step1 Intermediate Intermediate: Ethyl 3-oxopentanoate Step1->Intermediate Formation of β-ketoester Step2 Step 2: Cyclocondensation Intermediate->Step2 Reaction with Hydrazine Hydrate Crude Crude Product: This compound Step2->Crude Purification Purification: Recrystallization Crude->Purification Final Final Product: High-Purity this compound Purification->Final Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy - Melting Point Final->Characterization

Caption: Synthetic workflow for the scale-up production of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-oxopentanoate

Materials:

  • Diethyl carbonate

  • 2-Pentanone

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (2 L) equipped with a reflux condenser, dropping funnel, and mechanical stirrer

  • Heating mantle

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (1.2 eq) and anhydrous toluene (500 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • In the dropping funnel, prepare a mixture of 2-pentanone (1.0 eq) and diethyl carbonate (1.5 eq).

  • Add the mixture dropwise to the refluxing suspension of sodium ethoxide over a period of 2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 1 M hydrochloric acid to quench the reaction and neutralize the base until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (150 mL) followed by brine (150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-oxopentanoate.

  • The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 3-oxopentanoate (from Step 1)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask (1 L) with a reflux condenser and magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 1 L round-bottom flask, add the crude or purified ethyl 3-oxopentanoate (1.0 eq) and ethanol (400 mL).

  • Add a catalytic amount of glacial acetic acid (approximately 1-2 mL).

  • Slowly add hydrazine hydrate (1.1 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold ethanol (2 x 50 mL).

  • Dry the product under vacuum to yield crude this compound.

Purification: Recrystallization

Materials:

  • Crude this compound

  • Ethanol/water mixture

  • Erlenmeyer flask

  • Hot plate

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • Dry the final product under vacuum to a constant weight.

Data Presentation

ParameterStep 1: Ethyl 3-oxopentanoateStep 2: this compound (Crude)This compound (Purified)
Starting Material (mass) 2-Pentanone: [Specify mass] gEthyl 3-oxopentanoate: [Specify mass] gCrude Product: [Specify mass] g
Product Yield (mass) [Specify mass] g[Specify mass] g[Specify mass] g
Molar Yield (%) [Calculate]%[Calculate]%[Calculate]%
Appearance Colorless to pale yellow oilOff-white to light brown solidWhite crystalline solid
Melting Point (°C) N/A[Specify range][Specify range]
Purity (by HPLC/NMR) >90%[Specify]%>98%

Characterization Data (Expected)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~11.5 (br s, 1H, OH), ~9.5 (br s, 1H, NH), ~5.2 (s, 1H, CH), 2.4 (q, J=7.6 Hz, 2H, CH₂), 1.1 (t, J=7.6 Hz, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~160 (C=O), ~145 (C-Et), ~90 (C-H), ~20 (CH₂), ~12 (CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₅H₈N₂O [M+H]⁺: 113.06; found: [Specify value].

  • IR (KBr, cm⁻¹): ~3200-2800 (O-H, N-H stretching), ~1650 (C=O stretching), ~1600 (C=N stretching).

Potential Biological Activity and Signaling Pathway

Pyrazole derivatives are known to exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates the general mechanism of action.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Pyrazolol This compound (or derivative) Pyrazolol->COX2 Inhibition

Caption: Potential inhibitory action of pyrazole derivatives on the COX-2 signaling pathway.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity this compound. This compound can serve as a crucial building block for the synthesis of novel drug candidates for preclinical evaluation. The provided workflows and characterization data will support researchers in the efficient and consistent production of this important intermediate.

References

Application Notes and Protocols for the Analysis of 5-ethyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 5-ethyl-1H-pyrazol-3-ol in research and drug development settings. The methods described are based on common analytical techniques for pyrazole derivatives and are intended as a starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials or simple formulations where high sensitivity is not required.

Principle:

Reverse-phase HPLC separates compounds based on their polarity. This compound, a polar compound, is separated from nonpolar impurities on a C18 stationary phase. The concentration is determined by comparing the peak area of the analyte to that of a reference standard.

Experimental Protocol:

  • Materials and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (analytical grade)[1][2]

    • Methanol (HPLC grade)

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Chromatographic Conditions: A reverse-phase HPLC method is a common approach for the separation of pyrazole compounds.[1][2][3][4]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm (or optimal wavelength determined by UV scan)
Run Time 15 minutes
  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 1 µg/mL to 100 µg/mL using the initial mobile phase composition as the diluent.

    • Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range. For formulation analysis, extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration. Filter all sample solutions through a 0.45 µm syringe filter before injection.[3]

  • Data Analysis: Construct a calibration curve by plotting the peak area of the working standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices such as biological fluids (e.g., plasma).

Principle:

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized, and specific parent-to-daughter ion transitions are monitored for quantification.

Experimental Protocol:

  • Materials and Reagents:

    • This compound reference standard

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)[1][5]

    • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Instrumentation:

    • UHPLC or HPLC system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 8 minutes
  • Mass Spectrometry Conditions: The mass spectrum of pyrazole derivatives often shows a stable molecular ion.[6] For this compound (C5H8N2O, MW: 112.13), the protonated molecule [M+H]+ would be m/z 113.1. Fragmentation would need to be optimized experimentally.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
  • Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 113.1To be determinedTo be determined
Internal Standard (IS) Specific to ISSpecific to ISSpecific to IS
  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution and the IS stock solution in the appropriate matrix (e.g., blank plasma) to create a calibration curve (e.g., 0.1 ng/mL to 1000 ng/mL).

    • Sample Preparation (from plasma):

      • To 100 µL of plasma sample, add 20 µL of IS working solution.

      • Add 300 µL of cold acetonitrile to precipitate proteins.

      • Vortex for 1 minute.

      • Centrifuge at 13,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in 100 µL of the initial mobile phase.

      • Inject into the LC-MS/MS system.

  • Data Analysis: Calculate the peak area ratio of the analyte to the IS. Construct a calibration curve by plotting this ratio against the analyte concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification start Plasma Sample + IS precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate LC Separation inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection ionize->mrm integrate Integrate Peak Areas (Analyte & IS) mrm->integrate ratio Calculate Area Ratio integrate->ratio calibrate Plot Calibration Curve ratio->calibrate quantify Determine Sample Concentration calibrate->quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Summary of Quantitative Data

The following tables summarize the proposed quantitative parameters for the analytical methods. These values should be established and validated experimentally.

Table 1: Proposed HPLC-UV Method Parameters

ParameterExpected Range/Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2%

Table 2: Proposed LC-MS/MS Method Parameters

ParameterExpected Range/Value
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 95% - 105%
Precision (% RSD) < 15%

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-ethyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-1H-pyrazol-3-ol.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes the cyclocondensation reaction of ethyl 3-oxopentanoate with hydrazine hydrate.

Materials:

  • Ethyl 3-oxopentanoate

  • Hydrazine hydrate (or a solution in a suitable solvent)

  • Ethanol (or other suitable solvent, see troubleshooting for regioselectivity)

  • Glacial acetic acid (optional, as catalyst)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxopentanoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1 to 1.2 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 5-6. This will protonate the pyrazole nitrogen and may aid in purification.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting and FAQs

Here we address common issues encountered during the synthesis of this compound.

Q1: My reaction is complete, but I have a mixture of two products that are difficult to separate. What are they and how can I deal with them?

A1: The most common side reaction in the synthesis of this compound from the unsymmetrical precursor ethyl 3-oxopentanoate is the formation of a regioisomeric byproduct, 3-ethyl-1H-pyrazol-5-ol. The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl groups of the β-keto ester, leading to two different isomers.

Troubleshooting Regioisomer Formation:

  • Solvent Choice: The choice of solvent can significantly influence the ratio of the two regioisomers. Using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve the regioselectivity in favor of one isomer in similar syntheses.[1]

  • Purification: Careful column chromatography on silica gel is often the most effective method for separating these closely related isomers.[2] Experiment with different solvent systems, such as varying the polarity of an ethyl acetate/hexane mixture, to achieve optimal separation.[2]

  • Characterization: To confirm the identity of your desired product and its isomer, 1H and 13C NMR spectroscopy are essential. The chemical shifts of the ethyl group and the pyrazole ring protons/carbons will differ between the two isomers. In this compound, the ethyl group is attached to a carbon adjacent to an NH group, whereas in 3-ethyl-1H-pyrazol-5-ol, it is adjacent to a nitrogen atom. This will result in different electronic environments and thus different NMR shifts.

Q2: The yield of my reaction is very low. How can I improve it?

A2: Low yields can be due to several factors. Here are some troubleshooting steps:[1]

  • Incomplete Reaction:

    • Increase Reaction Time: Monitor the reaction closely by TLC to ensure all the starting material has been consumed.

    • Increase Temperature: Refluxing the reaction is generally necessary. For stubborn reactions, microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]

  • Catalyst: The addition of a catalytic amount of a protic acid like glacial acetic acid can facilitate the initial imine formation and improve the overall reaction rate.[1]

  • Hydrazine Quality: Ensure the hydrazine hydrate used is of good quality and has not degraded.

Q3: My final product is a persistent oil and will not solidify. What can I do?

A3: An oily product can be due to the presence of residual solvent or impurities that depress the melting point.[2]

  • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying under a high-vacuum pump.[2] Gentle heating can be applied if the compound is thermally stable.

  • Trituration: Try adding a non-polar solvent like hexane or a mixture of hexane and a small amount of ethyl acetate to your oil and stirring vigorously. This can sometimes induce crystallization of the desired product, leaving impurities dissolved in the solvent.

  • Purification: If the product remains an oil, it is likely impure. Purify it using column chromatography.

Q4: The purified product has a distinct color. How can I decolorize it?

A4: A colored product suggests the presence of trace impurities.[2]

  • Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal can adsorb colored impurities. Filter the mixture through celite to remove the charcoal and then recrystallize the product.[2]

  • Recrystallization: This technique itself is often effective at removing colored impurities, which may remain in the mother liquor.[2]

Data Presentation

The following table summarizes the expected impact of solvent choice on the regioselectivity of pyrazole synthesis based on analogous systems. The desired isomer is 5-substituted.

SolventExpected Ratio of Regioisomers (5-substituted : 3-substituted)Expected Total Yield (%)
Ethanol (EtOH)Lower selectivity (e.g., 36:64)High
2,2,2-Trifluoroethanol (TFE)Moderate to high selectivity (e.g., 85:15)High
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Very high selectivity (e.g., 97:3)High
Data is illustrative and based on foundational studies on the use of fluorinated alcohols in similar pyrazole syntheses.[1]

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification start Dissolve Ethyl 3-oxopentanoate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux Reaction Mixture add_hydrazine->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate acidify Acidify with HCl concentrate->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer extract->dry concentrate2 Concentrate to get Crude Product dry->concentrate2 purify Column Chromatography or Recrystallization concentrate2->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Logical Relationship of Side Reaction

G Formation of Regioisomers cluster_pathways Reaction Pathways reagents Ethyl 3-oxopentanoate + Hydrazine attack_c3 Attack at C3 Carbonyl reagents->attack_c3 Pathway A attack_c1 Attack at C1 Carbonyl reagents->attack_c1 Pathway B product_desired This compound (Desired Product) attack_c3->product_desired product_isomer 3-ethyl-1H-pyrazol-5-ol (Regioisomeric Byproduct) attack_c1->product_isomer

Caption: The two possible reaction pathways leading to the desired product and its regioisomer.

References

Technical Support Center: Crystallization of 5-Ethyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 5-ethyl-1H-pyrazol-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[1]

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. Using an insulated container or allowing the flask to cool to room temperature on the hot plate (with the heat turned off) before moving it can promote gradual cooling and prevent rapid precipitation as an oil.[1]

  • Change the Solvent System: Experiment with a different solvent or a different mixed-solvent combination. A solvent with a lower boiling point might be beneficial.[1]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization by providing a nucleation site.[1]

Q2: No crystals are forming even after the solution has cooled completely. What is the problem?

A2: A lack of crystal formation usually indicates that the solution is not supersaturated. Consider the following steps:

  • Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Reduce Solvent Volume: There is likely too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[1]

  • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid), then heat to clarify and cool slowly.[1]

  • Re-evaluate Solvent Choice: If all else fails, the solvent may be too good at dissolving your compound at all temperatures. The solvent can be removed by rotary evaporation to recover the crude solid, and another crystallization can be attempted with a different solvent system.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low yield can be attributed to several factors.[1] To improve your recovery:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[1]

  • Ensure Thorough Cooling: Cool the solution thoroughly in an ice bath after it has reached room temperature to maximize the precipitation of the product.

  • Select an Appropriate Solvent: The ideal solvent will dissolve the pyrazole compound when hot but have very low solubility for it when cold. The significant difference in solubility over a temperature range is key to a good yield.

  • Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the solution, funnel, and flask are all kept hot to prevent the product from crystallizing out on the filter paper or in the funnel stem.

Q4: The crystallization happened too quickly, resulting in a fine powder instead of distinct crystals. Is this a problem?

A4: Rapid crystallization is discouraged because impurities tend to become incorporated into the crystal lattice, defeating the purpose of purification.[1] An ideal crystallization involves crystals forming over a period of 20 minutes or more. To slow down crystal growth:

  • Add More Solvent: Place the solid back on the heat source, add a small amount of extra solvent (e.g., 1-2 mL for every 100 mg of solid) to exceed the minimum amount needed for dissolution, and then allow it to cool more slowly.[1]

  • Slower Cooling: Avoid placing the flask directly into an ice bath from a high temperature. Let it cool to room temperature first.

Data Presentation: Solvent Selection for Pyrazole Crystallization

Solvent/SystemTypeBoiling Point (°C)Typical Use & Notes
Single Solvents
EthanolProtic Polar78.4A good general-purpose solvent for many pyrazoles. Often used in mixed systems with water.[2]
MethanolProtic Polar64.7Similar to ethanol, good for polar pyrazoles. More volatile.[2]
WaterProtic Polar100.0Suitable for more polar pyrazoles or for use as an anti-solvent.[2][3]
Ethyl AcetateAprotic, Mid-Polarity77.1A versatile solvent, can be paired with hexane.[1]
CyclohexaneNon-Polar80.7Can be effective for less polar pyrazoles.[1][3]
Mixed Solvents
Ethanol/WaterProtic PolarVariableA common and effective system. Dissolve in hot ethanol, add hot water until turbidity appears.[1][2]
Hexane/Ethyl AcetateNon-Polar/Mid-PolarityVariableGood for compounds with intermediate polarity. Dissolve in ethyl acetate, add hexane as the anti-solvent.[1]
Hexane/AcetoneNon-Polar/Polar AproticVariableAnother useful combination for compounds of intermediate polarity.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a single solvent with a high-temperature coefficient of solubility for the pyrazole compound is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent in small portions until the compound just dissolves. Do not add excess solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal. It employs a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Start Crystallization (Dissolve in min. hot solvent, cool) check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes check_crystals->yes_crystals Yes troubleshoot_no_crystals Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals->troubleshoot_no_crystals check_quality Examine Crystals & Mother Liquor yes_crystals->check_quality quality_issue Issue Detected? check_quality->quality_issue oiling_out Product 'Oiled Out' quality_issue->oiling_out Oiling low_yield Low Yield quality_issue->low_yield Yield impure Impure Crystals (Colored/Poor M.P.) quality_issue->impure Purity good_crystals Good Quality & Yield quality_issue->good_crystals No Issue troubleshoot_oiling Troubleshoot: 1. Reheat, add more solvent 2. Cool slower 3. Change solvent oiling_out->troubleshoot_oiling troubleshoot_yield Troubleshoot: 1. Used too much solvent? 2. Cool solution longer/colder 3. Check mother liquor low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot: 1. Crystallized too fast? 2. Wash with cold solvent 3. Recrystallize again impure->troubleshoot_purity finish Isolate, Wash, & Dry Pure Crystals good_crystals->finish

Caption: A flowchart for troubleshooting common crystallization issues.

Intermolecular Interactions in Pyrazole Crystallization

The ability of this compound to form a stable crystal lattice is governed by various intermolecular forces. Understanding these can aid in solvent selection and troubleshooting.

G compound This compound Molecule h_bond Hydrogen Bonding (N-H···N, O-H···N, O-H···O) compound->h_bond Forms pi_stack π-π Stacking (Between Pyrazole Rings) compound->pi_stack Enables vdw Van der Waals Forces (Ethyl Groups) compound->vdw Exhibits lattice Stable Crystal Lattice h_bond->lattice Promotes pi_stack->lattice Stabilizes vdw->lattice Contributes to solvent Solvent Interactions (Competition for H-bonds) solvent->h_bond Disrupts

Caption: Key intermolecular forces governing pyrazole crystal formation.

References

Technical Support Center: Optimizing Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing reaction conditions for pyrazole ring formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Question 1: Why is the yield of my pyrazole synthesis consistently low?

Answer:

Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[2] Impurities can lead to side reactions, which not only reduce the yield but also complicate the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]

  • Optimize Reaction Stoichiometry: Carefully check the stoichiometry of the reactants. In some instances, employing a slight excess of the hydrazine (typically 1.0-1.2 equivalents) can help drive the reaction to completion.[2]

  • Evaluate Reaction Conditions:

    • Temperature: Many condensation reactions require heating to proceed efficiently. Consider increasing the temperature or refluxing the reaction mixture. Microwave-assisted synthesis can also be a powerful tool for improving yields and significantly reducing reaction times.[3]

    • Reaction Time: The reaction may not be reaching completion. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure all starting material has been consumed.[3]

    • Solvent: The choice of solvent can significantly influence the reaction's outcome. While ethanol is commonly used, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve reaction rates and, in some cases, regioselectivity.[4]

    • pH: The pH of the reaction medium is a critical parameter. For the Knorr synthesis, a catalytic amount of a protic acid, such as acetic acid or a mineral acid, is often necessary to facilitate the formation of the initial imine intermediate.[1][5]

  • Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization of the intermediate.[2]

Question 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

Answer:

The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products. The regioselectivity is governed by both steric and electronic factors of the substituents on both reactants.

Strategies to Enhance Regioselectivity:

  • Solvent Choice: The solvent can play a crucial role in directing the reaction towards a single isomer. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to dramatically increase the regioselectivity in pyrazole formation.[4]

  • pH Control: The pH of the reaction can influence which carbonyl group is more readily attacked. Acidic conditions, for instance, may favor the formation of one isomer, while basic conditions could favor the other. Careful optimization of the pH is therefore recommended.

  • Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can be exploited to direct the reaction. A bulky substituent on the hydrazine can sterically hinder the attack at the more sterically accessible carbonyl group, thereby favoring the formation of a single regioisomer.

  • Purification: If achieving complete regioselectivity is not possible, the desired isomer can often be isolated from the mixture using silica gel column chromatography.[6]

Question 3: My reaction mixture has developed a strong color. Is this normal, and how can I obtain a pure, colorless product?

Answer:

Discoloration of the reaction mixture, often to a yellow or red hue, is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is frequently caused by the formation of colored impurities originating from the hydrazine starting material, which can be susceptible to oxidation.[2]

Troubleshooting and Purification:

  • Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[2]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative processes that may lead to colored impurities.

  • Purification Techniques:

    • Recrystallization: This is often a very effective method for removing colored impurities and obtaining a pure, crystalline product.[2]

    • Activated Carbon: Treating the crude product solution with a small amount of activated carbon can help to adsorb colored impurities before recrystallization.

    • Column Chromatography: If recrystallization is not sufficient, purification by column chromatography on silica gel is a reliable method for separating the desired pyrazole from colored byproducts.[2]

Data Presentation

The following tables summarize quantitative data on the optimization of reaction conditions for pyrazole synthesis, providing a comparative overview of the effects of different solvents and catalysts.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

Entry1,3-DiketoneSolventRegioisomeric Ratio (2:3 or 2:4)Yield (%)
11aEthanol82:1885
21aTFE95:588
31aHFIP97:390
41bEthanol75:2582
51bTFE92:885
61bHFIP96:487

Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs. The use of fluorinated alcohols like TFE and HFIP significantly improves regioselectivity.[4]

Table 2: Comparison of Catalysts for Pyrazole Synthesis

CatalystReactantsCatalyst LoadingSolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic AcidEthyl Acetoacetate, PhenylhydrazineCatalyticEthanolReflux1High
Nano-ZnO1,3-Dicarbonyl, Hydrazine5 mol%DMF800.5 - 190-95
NoneAcetylacetone, 2,4-Dinitrophenylhydrazine-VariousRoom Temp24No Reaction
LiClO4Acetylacetone, 2,4-Dinitrophenylhydrazine10 mol%AcetonitrileRoom Temp292

This table compiles data from various sources to illustrate the impact of different catalysts on reaction efficiency.[3]

Experimental Protocols

The following are detailed methodologies for key experiments in pyrazole synthesis.

Protocol 1: Knorr Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[1]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[1]

  • Isolation: After 1 hour, cool the resulting syrup in an ice bath.[1]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.[1]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1]

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester and Hydrazine Hydrate

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

Procedure:

  • Reactant Mixture: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[8]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[8]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in pyrazole synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification A 1,3-Dicarbonyl Compound C Mix Reactants in Solvent A->C B Hydrazine Derivative B->C D Add Catalyst (e.g., Acetic Acid) C->D E Heat Reaction (e.g., Reflux) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool Reaction Mixture F->G Reaction Complete H Precipitate/Extract Crude Product G->H I Isolate Solid (Filtration) H->I J Purify Product (Recrystallization/ Chromatography) I->J K Pure Pyrazole Product J->K

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

G Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Purity->Start Impure Stoichiometry Verify Stoichiometry Purity->Stoichiometry Pure Stoichiometry->Start Incorrect Conditions Optimize Reaction Conditions Stoichiometry->Conditions Correct Temp Increase Temperature/ Time Conditions->Temp Solvent Change Solvent Conditions->Solvent Catalyst Screen Catalysts Conditions->Catalyst SideReactions Investigate Side Reactions Temp->SideReactions Solvent->SideReactions Catalyst->SideReactions Purification Review Purification Technique SideReactions->Purification No Major Side Products Success Improved Yield SideReactions->Success Side Products Minimized Purification->Start Losses Identified Purification->Success Optimized G cluster_reactants Reactants cluster_factors Influencing Factors Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Regioselectivity Regioselectivity Dicarbonyl->Regioselectivity Hydrazine Substituted Hydrazine Hydrazine->Regioselectivity Steric Steric Hindrance Steric->Regioselectivity Electronic Electronic Effects Electronic->Regioselectivity Solvent Solvent Polarity (e.g., Fluorinated Alcohols) Solvent->Regioselectivity pH Reaction pH (Acidic/Basic) pH->Regioselectivity Product_A Regioisomer A Regioselectivity->Product_A Product_B Regioisomer B Regioselectivity->Product_B

References

Technical Support Center: Purification of Pyrazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrazol-3-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying pyrazol-3-ol derivatives?

The purification of pyrazol-3-ol derivatives is often complicated by several factors:

  • Tautomerism: Pyrazol-3-ols exist in equilibrium with their tautomeric forms, such as 1,2-dihydro-3H-pyrazol-3-ones and 1H-pyrazol-5-ols.[1][2] This equilibrium can be influenced by the solvent, temperature, and the nature of substituents on the pyrazole ring, leading to mixtures that are difficult to separate.[3]

  • Formation of Regioisomers: Syntheses using unsymmetrical starting materials, such as the Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound, can lead to the formation of regioisomers (e.g., 3-substituted vs. 5-substituted pyrazoles), which often have very similar physical properties.[4]

  • Solubility Issues: The solubility of pyrazol-3-ol derivatives can be challenging. They may be poorly soluble in common organic solvents, making purification by recrystallization difficult, or conversely, too soluble, leading to low recovery.[5][6]

  • "Oiling Out": Instead of crystallizing, these compounds frequently precipitate from solution as an oil, especially if the solution is too concentrated or cooled too quickly.[7] This phenomenon occurs when the compound precipitates at a temperature above its melting point.[7]

Q2: Which purification techniques are most effective for pyrazol-3-ol derivatives?

The most common and effective purification techniques are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities when a suitable solvent system can be found. Mixed-solvent systems (e.g., ethanol/water, ethyl acetate/hexane) are often employed.[7][8]

  • Column Chromatography on silica gel or alumina is used for separating compounds with different polarities, such as regioisomers or byproducts from the main product.[4][8] For challenging separations, reverse-phase (C18) HPLC can also be utilized.[8][9]

Q3: How does tautomerism affect purification and characterization?

Tautomerism presents a significant challenge because you may be trying to purify a compound that exists as a dynamic mixture of isomers in solution.[10] This can lead to:

  • Broadened signals in NMR spectra, making structure elucidation difficult.[8]

  • Streaking or multiple spots on Thin-Layer Chromatography (TLC).

  • Difficulty in obtaining sharp, well-defined crystals.

  • The dominant tautomer in solution may be different from the one present in the solid state, which can be confirmed by comparing solution NMR with solid-state NMR data.[1]

Troubleshooting Guide

This guide addresses specific problems encountered during the purification of pyrazol-3-ol derivatives.

Problem: "Oiling Out" During Recrystallization

Q: My compound is precipitating as an oil instead of crystals. What should I do?

A: "Oiling out" is a common issue that occurs when the compound's solubility limit is reached at a temperature above its melting point.[7] Here are several strategies to resolve this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation concentration, allowing crystallization to begin at a lower temperature.[7]

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container can help promote gradual cooling. Avoid placing the flask directly into an ice bath.[7][8]

  • Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[7]

  • Use a Seed Crystal: If available, add a small, pure crystal of the desired compound to the cooled, supersaturated solution to induce crystallization.[7]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.

Problem: Persistent Impurities After Purification

Q: I still see impurities in my NMR/TLC after recrystallization or column chromatography. How can I remove them?

A: Persistent impurities often have solubility and polarity profiles very similar to your target compound.

  • Identify the Impurity: Use analytical techniques like LC-MS or NMR to identify the structure of the impurity.[8] Common impurities include regioisomers, unreacted starting materials, or pyrazolone byproducts.[4]

  • Optimize Chromatography:

    • Try a shallower solvent gradient or isocratic elution with a less polar solvent system.[8]

    • If using silica gel, consider switching to a different stationary phase like alumina or a reverse-phase C18 column.[8]

    • Deactivating silica gel with triethylamine can sometimes prevent the compound from sticking to the column.[11]

  • Perform a Second Recrystallization: A subsequent recrystallization with a different solvent system may successfully remove the impurity.

  • Use Activated Charcoal: For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. Be aware this may reduce your overall yield.

  • Acid-Base Extraction: If your compound or the impurity has acidic or basic functionality, an acid-base extraction can be an effective purification step.[11]

Problem: Low Yield After Recrystallization

Q: My recrystallization was successful, but the final yield is very low. How can I improve it?

A: Low recovery can be attributed to several factors.[7]

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[7][8]

  • Ensure Thorough Cooling: Cool the solution slowly to room temperature first, and then place it in an ice bath to maximize precipitation.

  • Check Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, significant losses will occur.[8]

  • Re-process the Mother Liquor: The filtrate (mother liquor) can be concentrated and cooled again to recover a second crop of crystals, though this crop may be less pure than the first.

Quantitative Data Summary

The selection of a proper solvent system is critical for successful purification. The tables below summarize common solvent systems used for the purification of pyrazole derivatives.

Table 1: Common Solvent Systems for Recrystallization

Solvent Type Examples Application Notes Reference(s)
Single Solvents Ethanol, Methanol, Isopropanol, Ethyl Acetate, Water Effective for pyrazoles with moderate polarity. Pyrazole itself can be crystallized from cyclohexane or water. [7]
Mixed Solvents Ethanol/Water, Ethyl Acetate/Hexane, Acetone/Hexane A "good" solvent (e.g., ethanol) is used to dissolve the compound, and an "anti-solvent" (e.g., water) is added to induce precipitation. [7][8][11]

| Acid Addition | Isopropanol with ortho-Phosphoric Acid | The pyrazole is dissolved, and an acid is added to form a salt, which then crystallizes. The pure pyrazole is recovered by neutralization. |[12] |

Table 2: Common Mobile Phases for Column Chromatography

Stationary Phase Mobile Phase System Application Notes Reference(s)
Silica Gel Hexane / Ethyl Acetate A very common system for separating compounds of varying polarity. A typical starting ratio is 19:1. [4][13]
Silica Gel Dichloromethane / Methanol Effective for separating more polar pyrazole derivatives and impurities. [8]
Alumina (Neutral) Varies (e.g., Hexane/THF) An alternative to silica gel, especially for compounds that are sensitive to the acidic nature of silica. [11][14]

| Reverse-Phase (C18) | Acetonitrile / Water with Acid (e.g., Formic Acid) | Used in HPLC for high-resolution separation of polar compounds and isomers. |[9] |

Visual Guides and Workflows

Pyrazol-3-ol Tautomeric Equilibrium

A primary challenge in working with pyrazol-3-ols is their existence in a tautomeric equilibrium in solution. This can complicate both purification and characterization, as multiple species may be present.

Tautomers Tautomeric Forms of Pyrazol-3-ol Derivatives cluster_info Equilibrium is influenced by solvent, pH, temperature, and substituents. OH3 1H-Pyrazol-3-ol (Hydroxy Form) CH 1,2-Dihydro-3H-pyrazol-3-one (Keto/CH Form) OH3->CH Annular Tautomerism OH5 1H-Pyrazol-5-ol (Hydroxy Form) CH->OH5 Annular Tautomerism info_node

Caption: Tautomeric equilibrium of pyrazol-3-ol derivatives.

General Purification Troubleshooting Workflow

This workflow provides a logical path for troubleshooting common issues during the purification of pyrazol-3-ol derivatives.

Caption: A logical workflow for troubleshooting purification issues.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude pyrazol-3-ol derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).[7]

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the solvent until the compound is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.[7]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal. It employs one solvent in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "anti-solvent" or "poor" solvent).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., hot ethyl acetate).[8]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly turbid (cloudy).[7]

  • Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.[8]

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Protocol 3: Purification by Column Chromatography

This protocol describes a general procedure for purification using a silica gel column.

  • Select a Solvent System: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent) that provides good separation between the desired compound and impurities (a target Rf of ~0.3 is often ideal). A mixture of hexanes and ethyl acetate is a common starting point.[4]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.[4]

  • Elute the Column: Begin elution with the determined solvent system. Collect fractions and monitor them by TLC to identify which ones contain the pure product.[4]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

References

Refining bioassay protocols for consistent 5-ethyl-1H-pyrazol-3-ol results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in refining their bioassay protocols to achieve consistent and reliable results with 5-ethyl-1H-pyrazol-3-ol. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visualizations to clarify complex processes.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental process.

Question Answer
My this compound precipitates in the cell culture medium. What can I do? Poor aqueous solubility is a common challenge with many pyrazole derivatives. To address this, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line (typically ≤ 0.5%). Prepare a high-concentration stock solution in a suitable solvent like DMSO and then perform serial dilutions in the cell culture medium to reach the desired final concentration. It is also advisable to perform a solubility test of the compound in your specific cell culture medium before starting the bioassay.
I am observing inconsistent IC50 values for this compound across experiments. What are the potential causes? Inconsistent IC50 values can stem from several factors: 1) Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time. 2) Cell seeding density: Ensure a uniform cell number is seeded in each well. 3) Compound stability: Prepare fresh dilutions of this compound for each experiment, as the compound may degrade over time in solution. 4) Incubation time: Use a consistent incubation time for all experiments.
My cell viability results are not reproducible. How can I improve the consistency of my assay? To enhance reproducibility, focus on minimizing variability at each step. Use calibrated pipettes for accurate liquid handling. Ensure thorough mixing of reagents and cell suspensions. When performing plate-based assays, be mindful of the "edge effect" and consider not using the outer wells of the plate for critical measurements. Always include appropriate controls, such as vehicle-only and positive controls.
What is the likely mechanism of action for this compound-induced cell death? While the specific mechanism for this compound may need to be empirically determined, many pyrazole derivatives have been shown to induce apoptosis.[1][2][3] This often involves the activation of caspases, modulation of the Bcl-2 family of proteins, and can be linked to the generation of reactive oxygen species (ROS).[1][2]
How do I choose the appropriate concentration range for my initial screening with this compound? A broad concentration range is recommended for initial screening, for example, from nanomolar to high micromolar concentrations (e.g., 0.01 µM to 100 µM) using a log or semi-log dilution series. This will help in identifying the effective concentration range and determining the IC50 value.

Data Presentation

The following table summarizes representative cytotoxic activity of a pyrazole derivative, 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole), against the MDA-MB-468 triple-negative breast cancer cell line. This data is provided as an example, and users should generate their own data for this compound.

CompoundCell LineIncubation Time (hours)IC50 (µM)[2]
Pyrazole derivative 3fMDA-MB-4682414.97
Pyrazole derivative 3fMDA-MB-468486.45
Paclitaxel (Control)MDA-MB-4682449.90
Paclitaxel (Control)MDA-MB-4684825.19

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • 96-well cell culture plates

  • Chosen cancer cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Bioassay Results

G Troubleshooting Inconsistent Bioassay Results start Inconsistent Results Observed check_reagents Verify Reagent Quality and Preparation start->check_reagents check_cells Assess Cell Health and Passage Number start->check_cells check_protocol Review Experimental Protocol for Deviations start->check_protocol check_equipment Calibrate and Check Equipment (Pipettes, Plate Reader) start->check_equipment sub_reagents1 Freshly prepare compound dilutions? check_reagents->sub_reagents1 sub_cells1 Consistent cell passage number? check_cells->sub_cells1 sub_protocol1 Consistent incubation times? check_protocol->sub_protocol1 check_equipment->start No Issue Found, Re-evaluate solution Implement Corrective Actions and Repeat Experiment check_equipment->solution Issue Found sub_reagents2 Proper storage of reagents? sub_reagents1->sub_reagents2 Yes sub_reagents1->solution No sub_reagents2->check_cells Yes sub_reagents2->solution No sub_cells2 Consistent seeding density? sub_cells1->sub_cells2 Yes sub_cells1->solution No sub_cells2->check_protocol Yes sub_cells2->solution No sub_protocol1->check_equipment Yes sub_protocol1->solution No

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Experimental Workflow for a Cell-Based Cytotoxicity Assay

G General Workflow for Cell-Based Cytotoxicity Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_compound Prepare Serial Dilutions of this compound incubate1->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate for 4h add_reagent->incubate3 measure Measure Signal (e.g., Absorbance) incubate3->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: A general experimental workflow for a cell-based cytotoxicity assay.

Potential Signaling Pathway for Pyrazole-Induced Apoptosis

G Potential Apoptosis Signaling Pathway compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax mitochondria Mitochondrial Dysfunction ros->mitochondria bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: A potential signaling pathway for pyrazole-induced apoptosis.

References

Overcoming solubility issues of 5-ethyl-1H-pyrazol-3-ol in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-ethyl-1H-pyrazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, it is highly recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for pyrazole derivatives due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations. Other potential organic solvents include ethanol and methanol.[1][2] It is crucial to use anhydrous DMSO to prevent water absorption, which can decrease the compound's solubility over time.[3]

Q2: My this compound precipitates immediately when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and what should I do?

A2: This phenomenon is commonly referred to as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer. The abrupt change in solvent polarity from a high-concentration DMSO stock to a primarily aqueous environment causes the compound to precipitate.[3]

To address this, you can try the following:

  • Decrease the final concentration of the compound in your assay.

  • Optimize the dilution method: Add the DMSO stock to your pre-warmed aqueous buffer dropwise while vortexing or stirring to facilitate better mixing.[3]

  • Perform serial dilutions of the stock solution in the assay buffer to gradually decrease the solvent polarity.[3]

Q3: My compound appears to be soluble initially, but I observe precipitation after incubating the assay plate. Why does this happen?

A3: Delayed precipitation can be caused by several factors:

  • Temperature shifts: If the compound's solubility is sensitive to temperature, moving the plate from room temperature to a 37°C incubator can cause it to fall out of solution.[3]

  • pH changes: The pH of the cell culture medium can change over time due to cell metabolism or the CO2 environment in the incubator, which can affect the solubility of pH-sensitive compounds.[3]

  • Interactions with media components: The compound may interact with salts, proteins, or other components in the assay medium, leading to the formation of insoluble complexes.[3]

Q4: What is the maximum final concentration of DMSO that is acceptable in my assay?

A4: A final DMSO concentration of less than 0.5% is generally recommended for most cell-based assays to avoid solvent-induced toxicity and off-target effects.[4] However, the optimal concentration can be cell-line and assay-dependent. It is crucial to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls.

Q5: How can I determine the solubility of this compound in my specific assay buffer?

A5: To obtain reliable and reproducible data, it is essential to determine the solubility of this compound in your specific experimental conditions. You can perform either a kinetic or a thermodynamic solubility assay. A kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery, while a thermodynamic solubility assay provides the equilibrium solubility, which is more relevant for later-stage development.[5][6][7] Detailed protocols for both assays are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide is designed to help you troubleshoot common solubility issues with this compound.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The compound's concentration exceeds its solubility in the aqueous assay buffer.[3]- Decrease the final concentration of the compound.- Perform serial dilutions of the stock solution in the assay buffer.[3]
Rapid change in solvent polarity.[3]- Add the DMSO stock to the pre-warmed aqueous buffer dropwise while vortexing.[3]
Precipitation Over Time in Incubator Temperature shift affecting solubility.[3]- Pre-warm the assay medium to the incubation temperature before adding the compound.[3]
pH shift in the medium.[3]- Ensure the medium is adequately buffered for the incubator's CO2 concentration.
Interaction with media components.[3]- Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.
Precipitation After Freeze-Thaw Cycles of Stock Solution The compound has poor solubility at lower temperatures.- Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[3]- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3]
Water absorption by DMSO stock.[3]- Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers.[3]

Quantitative Data

Solvent Formula Boiling Point (°C) Density (g/mL) Dielectric Constant Notes
Dimethyl sulfoxide (DMSO)C₂H₆OS1891.09247A strong, aprotic solvent compatible with most assays at low concentrations.
EthanolC₂H₆O78.50.78924.6A protic solvent that can be used as a co-solvent.
MethanolCH₄O64.70.79232.7A protic solvent, use with caution as it can be toxic to some cell lines.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, protected from light.

Protocol 2: Kinetic Solubility Assay (96-Well Plate Format)

This high-throughput method is used for the rapid screening of compound solubility.[6][7][8]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer or UV spectrophotometer with a plate reader

Procedure:

  • Compound Plate Preparation: Create a serial dilution of the 10 mM stock solution in 100% DMSO in a 96-well plate.[4]

  • Assay Plate Preparation: Add the aqueous assay buffer to a new 96-well plate.

  • Initiate Precipitation: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions from the compound plate to the assay plate containing the buffer.[4]

  • Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[8]

  • Measurement:

    • Nephelometric Method: Measure the light scattering in each well using a nephelometer to detect undissolved particles.[8]

    • Direct UV Method: Filter the solution to separate undissolved particles and measure the UV absorbance of the filtrate at the compound's λmax.[8]

Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.[6][9][10]

Materials:

  • Solid this compound

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge or filtration apparatus

  • HPLC-UV or LC-MS/MS for quantification

Procedure:

  • Add an excess amount of solid this compound to a vial containing the aqueous buffer.

  • Seal the vial and shake at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO serial_dilute Serial Dilution in Assay Buffer prep_stock->serial_dilute Dilution Series add_to_plate Add to Assay Plate serial_dilute->add_to_plate Transfer incubate Incubate at 37°C add_to_plate->incubate observe Observe for Precipitation incubate->observe quantify Quantify Results observe->quantify If Soluble

Experimental workflow for compound preparation and assay.

Troubleshooting decision tree for solubility issues.

kinase_inhibitor_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription Transcription Factors erk->transcription activates response Cell Proliferation, Survival transcription->response inhibitor This compound (Kinase Inhibitor) inhibitor->raf inhibits

Potential signaling pathway involving a pyrazole kinase inhibitor.

References

Technical Support Center: Interpreting Complex NMR Spectra of 5-Ethyl-1H-pyrazol-3-ol Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 5-ethyl-1H-pyrazol-3-ol, a compound that exhibits tautomerism.

Frequently Asked Questions (FAQs)

Q1: What are the possible tautomeric forms of this compound?

A1: this compound can exist in three main tautomeric forms in solution: the OH-form (this compound), the NH-form (5-ethyl-1,2-dihydro-3H-pyrazol-3-one), and the CH-form (5-ethyl-2,4-dihydro-3H-pyrazol-3-one). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and concentration.[1][2]

Q2: Why does the NMR spectrum of my this compound sample look so complex?

A2: The complexity of the NMR spectrum arises from the presence of multiple tautomers in solution. Each tautomer will have its own distinct set of NMR signals, leading to a spectrum that is a superposition of the spectra of all contributing forms. The rate of interconversion between the tautomers on the NMR timescale also affects the appearance of the spectrum, potentially causing broad peaks or averaged signals.

Q3: How does the solvent affect the tautomeric equilibrium?

A3: The choice of NMR solvent can significantly influence the position of the tautomeric equilibrium. Polar, protic solvents like DMSO-d6 can form hydrogen bonds with the solute and may favor the OH- or NH-forms. In contrast, nonpolar solvents like CDCl3 or benzene-d6 may favor less polar forms or lead to the formation of hydrogen-bonded dimers.[1] It is crucial to be aware of these solvent effects when interpreting your spectra.

Q4: Are there any characteristic NMR signals that can help identify the major tautomer present?

A4: Yes, certain chemical shifts can be indicative of a particular tautomer. For instance, in the OH-form, a broad singlet corresponding to the hydroxyl proton (OH) is expected, typically in the downfield region (around 10-12 ppm). The chemical shift of the C4-H proton can also be diagnostic; it is generally more upfield in the OH-form compared to the CH-form. In the 13C NMR spectrum, the chemical shift of the C3 and C5 carbons can provide valuable information about the predominant tautomeric form.

Troubleshooting Guides

This section addresses specific issues you might encounter during your NMR experiments with this compound.

Problem 1: Broad or Disappearing Proton Signals

  • Symptom: You observe very broad signals for the N-H or O-H protons, or they are not visible at all.

  • Possible Cause: This is often due to rapid proton exchange with residual water in the NMR solvent or between the tautomers themselves.

  • Troubleshooting Steps:

    • Use Dry Solvents: Ensure your deuterated solvent is dry. Using freshly opened solvents or drying the solvent over molecular sieves can help.

    • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange rate, leading to sharper signals.

    • D2O Exchange: Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. Exchangeable protons (OH and NH) will be replaced by deuterium and their signals will disappear, confirming their identity.

Problem 2: Overlapping Signals and Ambiguous Peak Assignments

  • Symptom: The 1H NMR spectrum shows a complex pattern of overlapping multiplets, making it difficult to assign specific protons to their respective tautomers.

  • Possible Cause: The chemical shifts of protons in the different tautomers are very similar, leading to signal overlap.

  • Troubleshooting Steps:

    • Change the Solvent: As the tautomeric equilibrium is solvent-dependent, changing the solvent (e.g., from CDCl3 to DMSO-d6) can shift the equilibrium and alter the chemical shifts, potentially resolving the overlap.

    • 2D NMR Spectroscopy: Perform two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

      • COSY will help identify coupled protons within the same tautomer.

      • HSQC will correlate protons to their directly attached carbons, aiding in the assignment of both 1H and 13C signals.

    • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify protons that are close in space, which can help differentiate between tautomers.

Problem 3: Inconsistent Integration Values

  • Symptom: The integration of the proton signals does not correspond to the expected integer ratios for any single tautomer.

  • Possible Cause: This is a direct consequence of the presence of a mixture of tautomers. The integrals represent the relative populations of each proton in the mixture.

  • Troubleshooting Steps:

    • Identify Tautomer-Specific Signals: Find well-resolved signals that are unique to each tautomer.

    • Calculate Tautomer Ratio: Use the integration of these unique signals to determine the relative ratio of the different tautomers in the sample.

    • Verify with Other Signals: Once the ratio is established, you can verify it by calculating the expected combined integrals for other overlapping signals.

Predicted NMR Data

Table 1: Predicted 1H NMR Chemical Shifts (ppm)

ProtonOH-FormNH-FormCH-Form
C4-H ~ 5.5 - 6.0~ 3.0 - 3.5 (CH2)~ 2.5 - 3.0 (CH2)
Ethyl-CH2 ~ 2.5 - 2.8~ 2.4 - 2.7~ 2.3 - 2.6
Ethyl-CH3 ~ 1.2 - 1.4~ 1.1 - 1.3~ 1.0 - 1.2
N1-H ~ 10.0 - 12.0--
N2-H -~ 8.0 - 10.0-
C3-OH ~ 9.0 - 11.0--

Table 2: Predicted 13C NMR Chemical Shifts (ppm)

CarbonOH-FormNH-FormCH-Form
C3 ~ 160 - 165~ 170 - 175 (C=O)~ 175 - 180 (C=O)
C4 ~ 90 - 95~ 40 - 45~ 35 - 40
C5 ~ 145 - 150~ 150 - 155~ 155 - 160
Ethyl-CH2 ~ 20 - 25~ 18 - 23~ 17 - 22
Ethyl-CH3 ~ 12 - 15~ 11 - 14~ 10 - 13

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) to the sample in a clean, dry vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: Acquiring High-Quality NMR Spectra

  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is properly locked and shimmed to achieve good magnetic field homogeneity.

  • 1H NMR Acquisition:

    • Acquire a standard 1D 1H NMR spectrum.

    • Optimize the spectral width to cover all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 1D 13C NMR spectrum.

    • A larger number of scans will be required compared to the 1H spectrum due to the lower natural abundance and sensitivity of the 13C nucleus.

  • 2D NMR Acquisition (if necessary):

    • If the 1D spectra are too complex, acquire 2D NMR spectra such as COSY and HSQC using standard pulse programs.

Visualizations

Tautomers OH OH-Form (this compound) NH NH-Form (5-ethyl-1,2-dihydro-3H-pyrazol-3-one) OH->NH Proton Transfer CH CH-Form (5-ethyl-2,4-dihydro-3H-pyrazol-3-one) NH->CH Proton Transfer CH->OH Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Troubleshooting_Workflow start Complex NMR Spectrum q1 Broad or Missing Exchangeable Protons? start->q1 sol1 Use Dry Solvent Lower Temperature D2O Exchange q1->sol1 Yes q2 Overlapping Signals? q1->q2 No sol1->q2 sol2 Change Solvent Acquire 2D NMR (COSY, HSQC) q2->sol2 Yes q3 Inconsistent Integration? q2->q3 No sol2->q3 sol3 Identify Tautomer-Specific Signals Calculate Tautomer Ratio q3->sol3 Yes end Successful Interpretation q3->end No sol3->end

Caption: NMR troubleshooting workflow for tautomeric compounds.

References

Enhancing the stability of 5-ethyl-1H-pyrazol-3-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 5-ethyl-1H-pyrazol-3-ol in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is the likely cause?

A1: Discoloration of pyrazolone solutions is often indicative of oxidative degradation. The pyrazole ring, particularly in its electron-rich 'ol' tautomeric form, can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.

Q2: I am observing a decrease in the concentration of this compound over time in my aqueous solution. What could be happening?

A2: A loss of compound concentration suggests chemical instability. For this compound, potential degradation pathways in aqueous solutions include oxidation and photodegradation. The stability can also be significantly influenced by the pH of the solution. It is crucial to perform forced degradation studies to understand the molecule's behavior under various stress conditions.[1][2][3]

Q3: Can the choice of solvent affect the stability of this compound?

A3: Yes, the solvent system plays a critical role. Protic solvents may facilitate certain degradation pathways, while aprotic solvents might offer better stability. However, solvent purity is paramount, as impurities like peroxides in ethers or trace metals can catalyze degradation. It is recommended to use high-purity, degassed solvents for preparing stock solutions.

Q4: What are the recommended storage conditions for a stock solution of this compound?

A4: Based on general principles for pyrazolone compounds, stock solutions should be stored at low temperatures (2-8 °C or -20 °C for long-term storage), protected from light by using amber vials or wrapping containers in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The optimal storage conditions should be confirmed through experimental stability studies.

Troubleshooting Guides

Issue 1: Solution Discoloration
  • Question: How can I prevent my solution of this compound from turning yellow?

  • Answer: Follow these steps to mitigate discoloration, which is likely due to oxidation:

    • Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon to displace oxygen.

    • Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution. Compatibility and potential interference with your assay should be verified.

    • Control pH: Adjust the pH of your solution. The stability of pyrazolones can be pH-dependent. A slightly acidic pH may in some cases suppress oxidation.

    • Chelating Agents: If trace metal ion catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.

    • Light Protection: Always store the solution in an amber vial or a container wrapped in aluminum foil to prevent photolytic degradation, which can also lead to colored degradants.[2]

Issue 2: Compound Precipitation from Solution
  • Question: My compound is precipitating out of solution upon storage. How can I improve its solubility and prevent this?

  • Answer: Precipitation upon storage can be due to low solubility or a change in the solution's properties over time.

    • Co-solvents: Consider using a co-solvent system. For aqueous solutions, adding a water-miscible organic solvent like DMSO, DMF, or ethanol can improve solubility. Start with a small percentage and optimize.

    • pH Adjustment: The ionization state of this compound is pH-dependent. Adjusting the pH may increase its solubility. Experiment with buffers to find an optimal pH range where the compound is both soluble and stable.

    • Temperature: If the solution is stored at a low temperature, the compound may be crashing out due to its lower solubility at that temperature. Try preparing a slightly less concentrated stock solution or check if it redissolves upon warming to room temperature before use.

Experimental Protocols and Data

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stable formulations.[2][3][4]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze by HPLC-UV.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table summarizes hypothetical results from a forced degradation study on this compound, demonstrating its stability profile.

Stress ConditionReagent/ParameterIncubation Time (hours)TemperatureDegradation (%)
Acid Hydrolysis 0.1 M HCl2460°C8.5
Base Hydrolysis 0.1 M NaOH2460°C15.2
Oxidation 3% H₂O₂24Room Temp45.8
Thermal -4880°C11.3
Photolytic UV & Visible Light24Room Temp22.7

Visualizations

G Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., Discoloration, Precipitation) check_type What is the nature of the instability? start->check_type discoloration Discoloration (Yellow/Brown) check_type->discoloration Color Change precipitation Precipitation check_type->precipitation Solid Formation cause_ox Likely Cause: Oxidation discoloration->cause_ox cause_sol Likely Cause: Poor Solubility precipitation->cause_sol solution_ox Solutions: 1. Use Inert Atmosphere (N2/Ar) 2. Add Antioxidant (e.g., BHT) 3. Protect from Light 4. Add Chelating Agent (EDTA) cause_ox->solution_ox end Stable Solution Achieved solution_ox->end solution_sol Solutions: 1. Use Co-solvent (e.g., DMSO) 2. Adjust Solution pH 3. Optimize Storage Temperature cause_sol->solution_sol solution_sol->end

Caption: Troubleshooting logic for solution instability.

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid (0.1M HCl, 60°C) prep_stock->acid Expose Aliquots base Base (0.1M NaOH, 60°C) prep_stock->base Expose Aliquots oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose Aliquots thermal Thermal (80°C) prep_stock->thermal Expose Aliquots photo Photolytic (UV/Vis Light) prep_stock->photo Expose Aliquots neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by HPLC-UV neutralize->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for forced degradation studies.

G Hypothesized Oxidative Degradation of this compound parent This compound C₅H₈N₂O intermediate {Radical Intermediate | Formation of a radical cation} parent->intermediate [O] (e.g., H₂O₂, O₂) product1 Dimerized Product C₁₀H₁₄N₄O₂ intermediate->product1 Dimerization product2 Ring-Opened Product Further oxidation leads to cleavage intermediate->product2 Further Oxidation

Caption: A potential oxidative degradation pathway.

References

Technical Support Center: Mitigating Impurities in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for large-scale pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the synthesis and purification of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in large-scale pyrazole synthesis?

A1: In large-scale pyrazole synthesis, particularly through the common Knorr synthesis (reaction of a 1,3-dicarbonyl compound with a hydrazine), the most prevalent impurities include:

  • Regioisomers: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1][2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazines.

  • Hydrazone Intermediate: The reaction may stall at the intermediate hydrazone stage, especially if cyclization is slow.

  • Hydrazine-Derived Byproducts: Hydrazine starting materials can decompose, leading to colored impurities and other side products, which can be exacerbated by acidic conditions.[3]

  • Solvent Adducts and Byproducts: The solvent used in the reaction can sometimes react with the starting materials or intermediates to form impurities.

Q2: How can I control the formation of regioisomers?

A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. Several factors can be manipulated to favor the formation of the desired regioisomer:

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the preference for one regioisomer over another compared to standard solvents like ethanol.[4]

  • Reaction pH: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack of the hydrazine. Acidic conditions may favor the attack of one nitrogen atom, while basic conditions may favor the other.[3]

  • Steric and Electronic Effects: The inherent steric bulk and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. A bulky substituent on the dicarbonyl may hinder the approach of the hydrazine to the adjacent carbonyl group.[3]

  • Catalyst Selection: The choice of catalyst can also influence the regiochemical outcome. While acid catalysis is common, other catalysts like nano-ZnO have been shown to provide excellent yields and may influence selectivity.[5]

Q3: My reaction mixture turns a dark color (yellow/red). What causes this and how can I prevent it?

A3: Discoloration in pyrazole synthesis is a common observation, often attributed to the decomposition of the hydrazine starting material, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] This can be mitigated by:

  • Using a Mild Base: If a hydrazine salt is used, the addition of a mild base such as sodium acetate can neutralize the acidity of the reaction mixture and lead to a cleaner reaction profile.[3]

  • Purifying the Hydrazine: Ensure the purity of the hydrazine starting material, as impurities within it can contribute to color formation. Distillation or recrystallization of the hydrazine before use may be necessary.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to colored byproducts.

Q4: What are the most effective methods for purifying pyrazoles on a large scale?

A4: For large-scale purification of pyrazoles, the following methods are commonly employed:

  • Recrystallization: This is a cost-effective and scalable method for purifying solid pyrazoles. The choice of solvent is critical for achieving good recovery and purity. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

  • Purification via Salt Formation: Pyrazoles are basic and can be converted to their corresponding acid addition salts (e.g., hydrochlorides or sulfates) by treatment with an acid. These salts are often crystalline and can be easily purified by recrystallization. The purified salt can then be neutralized to regenerate the pure pyrazole.

  • Column Chromatography: While more expensive and less scalable than recrystallization, column chromatography using silica gel or alumina is highly effective for separating hard-to-remove impurities, such as regioisomers.[6]

Troubleshooting Guides

Issue 1: Low Reaction Yield
  • Symptom: The isolated yield of the desired pyrazole is consistently low.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete Reaction - Increase reaction time and monitor progress by TLC or HPLC. - Increase reaction temperature. Microwave-assisted synthesis can also be explored to reduce reaction times and improve yields.[5]
Poor Starting Material Purity - Ensure the purity of the 1,3-dicarbonyl compound and hydrazine. Impurities can lead to side reactions.
Suboptimal Catalyst - If using a catalyst, ensure the correct type and loading are used. For Knorr synthesis, a catalytic amount of acid (e.g., acetic acid) is often sufficient.
Side Reactions - Analyze the crude product by LC-MS or NMR to identify major byproducts. Based on the byproducts, adjust reaction conditions (e.g., temperature, solvent, pH) to minimize their formation.
Product Degradation - If the product is unstable under the reaction conditions, consider using a lower temperature or a shorter reaction time.
Issue 2: Formation of a Mixture of Regioisomers
  • Symptom: NMR or HPLC analysis of the crude product shows the presence of two or more isomeric products.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Use of Unsymmetrical Starting Materials - This is the inherent cause. The focus should be on directing the reaction towards the desired isomer.
Inappropriate Solvent - As shown in the data below, solvent choice is critical. Experiment with different solvents, particularly fluorinated alcohols like TFE or HFIP, to enhance regioselectivity.[4]
Uncontrolled pH - The pH of the reaction can influence which nitrogen of the substituted hydrazine attacks first. Experiment with acidic versus basic conditions to see the effect on the isomer ratio.[3]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The following table summarizes the effect of the reaction solvent on the ratio of regioisomers formed from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomer Ratio (A:B)Reference
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanol40:60[4]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFE85:15[4]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineHFIP>95:5[4]
BenzoylacetonePhenylhydrazineEthanol~50:50 (equimolar)[1]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineN,N-Dimethylacetamide98:2[1]

Regioisomer A is the product where the substituted nitrogen of the hydrazine is adjacent to the less sterically hindered or more electronically activated carbonyl group, while Regioisomer B is the alternative isomer.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of a Substituted Pyrazole

This protocol is a general guideline for the Knorr synthesis of a pyrazole and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Substituted Hydrazine (1.0-1.2 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a suitable reaction vessel, dissolve the 1,3-dicarbonyl compound in ethanol.

  • Add the substituted hydrazine to the solution. If a hydrazine salt is used, add an equivalent of a mild base like sodium acetate.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography.

Protocol 2: HPLC Method for Quantification of Regioisomers

This protocol provides a general method for the analysis of pyrazole regioisomers by RP-HPLC.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A suitable gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid or formic acid.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Determined by the UV absorbance maximum of the pyrazole derivatives.
Column Temperature Ambient or controlled (e.g., 30 °C)

Procedure:

  • Prepare standard solutions of the purified regioisomers at known concentrations.

  • Prepare a solution of the crude reaction mixture in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to the regioisomers based on the retention times of the standards.

  • Quantify the ratio of the regioisomers by integrating the peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Reaction Setup (1,3-Dicarbonyl + Hydrazine in Solvent) B 2. Catalyst Addition (e.g., Acetic Acid) A->B C 3. Heating & Monitoring (Reflux, TLC/HPLC) B->C D 4. Solvent Removal C->D E 5. Crude Product Isolation D->E F 6. Recrystallization or Column Chromatography E->F G 7. Pure Pyrazole F->G

Caption: A generalized experimental workflow for the synthesis and purification of pyrazoles.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction going to completion? (Check TLC/HPLC for starting materials) start->check_completion increase_time_temp Increase reaction time and/or temperature check_completion->increase_time_temp No check_purity Are starting materials pure? check_completion->check_purity Yes purify_reagents Purify 1,3-dicarbonyl and/or hydrazine check_purity->purify_reagents No side_reactions Are there significant side products? (Analyze crude by LC-MS/NMR) check_purity->side_reactions Yes optimize_conditions Optimize reaction conditions (solvent, temperature, pH) side_reactions->optimize_conditions Yes product_degradation Is the product degrading? side_reactions->product_degradation No milder_conditions Use milder reaction or work-up conditions product_degradation->milder_conditions Yes

Caption: A troubleshooting guide for addressing low yields in pyrazole synthesis.

regioisomer_formation start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathway_a Attack at Carbonyl A start->pathway_a pathway_b Attack at Carbonyl B start->pathway_b intermediate_a Hydrazone Intermediate A pathway_a->intermediate_a intermediate_b Hydrazone Intermediate B pathway_b->intermediate_b product_a Regioisomer A intermediate_a->product_a Cyclization product_b Regioisomer B intermediate_b->product_b Cyclization

Caption: Competing reaction pathways leading to the formation of regioisomers in pyrazole synthesis.

References

Validation & Comparative

In Vitro Validation of 5-ethyl-1H-pyrazol-3-ol: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro validation of the biological activity of 5-ethyl-1H-pyrazol-3-ol, a novel pyrazole derivative. While direct experimental data for this specific compound is not yet publicly available, the extensive research on the pyrazole scaffold suggests significant therapeutic potential. Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antioxidant, and antibacterial properties.[1][2][3][4][5][6][7][8][9][10][11] This guide outlines key in vitro assays to explore these potential activities, using the well-established pyrazole-based drugs Celecoxib and Edaravone as benchmarks for comparison.

Comparative Analysis of Potential Biological Activities

To systematically evaluate the biological profile of this compound, a comparative analysis against established drugs is crucial. Celecoxib, a selective COX-2 inhibitor, serves as an excellent comparator for anti-inflammatory and potential anticancer activities.[1][12][13][14][15][16] Edaravone, a potent antioxidant, provides a benchmark for assessing free radical scavenging capabilities.[17][18][19][20][21]

Table 1: Proposed In Vitro Assay Panel for this compound

Biological ActivityKey In Vitro AssayComparator Compound(s)Endpoint(s)
Anticancer MTT Assay on Cancer Cell LinesCelecoxibIC50 (µM)
Caspase-3/9 Activity AssayCelecoxibFold increase in activity
Anti-inflammatory COX-1/COX-2 Inhibition AssayCelecoxibIC50 (nM)
Lipoxygenase (LOX) Inhibition AssayGeneral LOX inhibitorsIC50 (µM)[4][22]
Antioxidant DPPH Radical Scavenging AssayEdaravoneIC50 (µM)[7][23][24][25]
Lipid Peroxidation AssayEdaravoneInhibition of malondialdehyde (MDA) formation
Antibacterial Minimum Inhibitory Concentration (MIC) AssayStandard AntibioticsMIC (µg/mL)[7][8]

Experimental Protocols

Detailed methodologies for the proposed key experiments are provided below to ensure reproducibility and accurate comparison.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates.[26]

  • After 24 hours of incubation, cells are treated with various concentrations of this compound, Celecoxib, and a vehicle control (DMSO).[12]

  • The cells are incubated for another 48 hours.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.[12]

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.

Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

Objective: To assess the selective inhibition of COX-1 and COX-2 enzymes by this compound.

Methodology:

  • Recombinant human COX-1 and COX-2 enzymes are used.[15]

  • The enzymes are pre-incubated with various concentrations of this compound, Celecoxib, or a vehicle control.[15]

  • The enzymatic reaction is initiated by adding arachidonic acid as the substrate.[15]

  • After a defined incubation period, the reaction is terminated.

  • The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.[15]

  • The percentage of inhibition is calculated, and IC50 values for both COX-1 and COX-2 are determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Methodology:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Various concentrations of this compound, Edaravone, and a standard antioxidant (e.g., ascorbic acid) are added to the DPPH solution.[24][25]

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.[25]

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_mtt cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549) seed Seed cells in 96-well plates start->seed treat Add varying concentrations of: - this compound - Celecoxib (Comparator) - Vehicle (Control) seed->treat incubate Incubate for 48h treat->incubate mtt_add Add MTT Reagent incubate->mtt_add formazan Incubate for 4h (Formazan formation) mtt_add->formazan solubilize Add Solubilization Solution formazan->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 calculate->ic50

MTT Assay Workflow for Cytotoxicity Assessment.

cox_inhibition_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation compound This compound Celecoxib compound->cox Inhibition

COX Signaling Pathway and Point of Inhibition.

antioxidant_mechanism ros Reactive Oxygen Species (e.g., DPPH radical, Peroxyl radicals) cellular_damage Cellular Damage (Lipid Peroxidation, etc.) ros->cellular_damage causes edaravone Edaravone ros->edaravone scavenged by test_compound This compound ros->test_compound scavenged by stable_molecule Stable Molecule edaravone->stable_molecule forms test_compound->stable_molecule forms

Mechanism of Radical Scavenging by Antioxidants.

By following this structured approach, researchers can effectively validate the in vitro biological activity of this compound and compare its performance against established therapeutic agents. The provided protocols and visualizations serve as a comprehensive guide for initiating these critical preclinical investigations.

References

Comparative Efficacy of Pyrazole Derivatives and Commercial Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel and effective crop protection agents, pyrazole and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including promising fungicidal properties.[1][2] This guide provides a comparative overview of the performance of various pyrazole derivatives against common plant pathogenic fungi, benchmarked against established commercial fungicides. While specific data for 5-ethyl-1H-pyrazol-3-ol is not extensively available in the reviewed literature, this guide synthesizes findings on structurally related pyrazole compounds to offer valuable insights for researchers, scientists, and professionals in drug development.

The information presented herein is curated from a range of scientific studies, focusing on quantitative performance data, experimental methodologies, and mechanisms of action to facilitate a comprehensive understanding of the potential of pyrazole-based compounds in agriculture.

Performance Data: Pyrazole Derivatives vs. Commercial Fungicides

The following tables summarize the in vitro antifungal activity of several pyrazole derivatives against various phytopathogenic fungi, with direct comparisons to commercial fungicides used as positive controls in the respective studies. The efficacy is typically reported as the half-maximal effective concentration (EC₅₀), with lower values indicating higher antifungal activity.

CompoundTarget FungusEC₅₀ (µg/mL)Commercial ControlEC₅₀ (µg/mL) of ControlReference
Isoxazolol pyrazole carboxylate 7aiRhizoctonia solani0.37Carbendazim1.00[3]
Isoxazolol pyrazole carboxylate 7aiAlternaria porri2.24Carbendazim0.99[3][4]
Isoxazolol pyrazole carboxylate 7aiMarssonina coronaria3.21Carbendazim0.96[3][4]
Pyrazole compound 1vFusarium graminearum0.0530 µMPyraclostrobinComparable[5][6]
N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028)Rhizoctonia solani0.022 mg/LThifluzamideEquivalent[7]
Pyrazole carboxylate derivative 24Botrytis cinerea0.40 mg/L--[8]
Pyrazole carboxylate derivative 24Sclerotinia sclerotiorum3.54 mg/L--[8]
Pyrazole carboxylate derivative 15Valsa mali0.32 mg/L--[8]

Experimental Protocols

The evaluation of antifungal activity is crucial for the development of new fungicides. The following are detailed methodologies for key experiments commonly cited in the referenced literature.

In Vitro Antifungal Activity Assessment: Mycelium Growth Inhibition Method

This method is widely used to determine the efficacy of a compound in inhibiting the growth of fungal mycelia.[3]

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA to achieve the desired final concentrations. The same volume of solvent is added to the control plates.

  • Inoculation: A 5 mm diameter mycelial disc, taken from the edge of an actively growing colony of the target fungus, is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (typically 25-28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the mycelium in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.

  • EC₅₀ Determination: The EC₅₀ value is calculated by probit analysis of the inhibition rates at different concentrations of the compound.

In Vivo Fungicide Efficacy Testing on Plants

This method assesses the protective or curative effect of a compound on a host plant.

  • Plant Cultivation: Healthy seedlings of a susceptible host plant (e.g., apple, peach, or tomato) are grown under controlled greenhouse conditions.[9]

  • Spore Suspension Preparation: A spore suspension of the pathogenic fungus is prepared from a fresh culture and its concentration is adjusted to a specific value (e.g., 1 x 10⁶ spores/mL).

  • Compound Application: The test compound is formulated as a sprayable solution at various concentrations. The plants are sprayed with the compound solution until runoff. Control plants are sprayed with a solution containing only the solvent and any formulation adjuvants.

  • Inoculation:

    • Protective Assay: Plants are inoculated with the fungal spore suspension after a certain period (e.g., 24 hours) of being treated with the compound.

    • Curative Assay: Plants are first inoculated with the fungal spore suspension and then treated with the compound after a specific incubation period (e.g., 24-48 hours).

  • Incubation: The plants are maintained in a high-humidity environment for a period to facilitate infection and disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), the disease severity is assessed based on a rating scale (e.g., percentage of leaf area infected or lesion size).

  • Efficacy Calculation: The control efficacy is calculated based on the reduction in disease severity in the treated plants compared to the control plants.

Mechanism of Action and Experimental Workflow

To understand the biological basis of the fungicidal activity of pyrazole derivatives and the general process of their evaluation, the following diagrams illustrate a key mechanism of action and a typical experimental workflow.

G Mechanism of Action: SDHI Fungicides cluster_0 Mitochondrion TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer ATP ATP Production ETC->ATP Pyrazole Pyrazole Carboxamide Fungicide Pyrazole->Inhibition Inhibition->SDH Inhibition

Caption: Mechanism of action for pyrazole carboxamide fungicides targeting succinate dehydrogenase (SDH).

G Experimental Workflow for Fungicide Screening start Compound Synthesis (e.g., Pyrazole Derivatives) invitro In Vitro Screening (Mycelium Growth Inhibition) start->invitro ec50 Determine EC₅₀ Values invitro->ec50 lead_selection Lead Compound Selection ec50->lead_selection lead_selection->start Inactive Compounds (Further Synthesis) invivo In Vivo Greenhouse Trials (Protective/Curative Assays) lead_selection->invivo Active Compounds field Field Trials invivo->field formulation Formulation & Development field->formulation

Caption: A typical experimental workflow for the screening and development of new fungicidal compounds.

References

A Comparative Guide to the Cross-Validation of HPLC and MS Methods for the Quantification of 5-ethyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 5-ethyl-1H-pyrazol-3-ol. The cross-validation of these analytical methods is essential to ensure data consistency and reliability, particularly when transferring methods between laboratories or when a highly sensitive method is required to verify results from a more routine procedure.

The selection of an appropriate analytical technique is contingent upon the specific requirements of the study, including desired sensitivity, selectivity, sample matrix complexity, and throughput. While HPLC-UV offers robustness and is widely accessible for routine analyses, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification in complex biological matrices.[1][2]

Comparative Performance Characteristics

The following table summarizes the typical performance characteristics for the quantification of a small polar molecule like this compound using HPLC-UV and LC-MS/MS. These values are derived from established methods for analogous pyrazole derivatives and serve as a benchmark for what can be expected during method development and validation.[3][4][5][6]

Parameter HPLC-UV LC-MS/MS
Linearity Range (µg/mL) 5 - 1500.001 - 10
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) (µg/mL) ~4< 0.0005
Limit of Quantification (LOQ) (µg/mL) ~150.001
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%
Selectivity Moderate; susceptible to co-eluting impuritiesHigh; based on mass-to-charge ratio (m/z)
Throughput HighModerate to High
Cost LowHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis of this compound.

Standardized Sample Preparation

A consistent sample preparation protocol is vital for accurate method comparison. A generic procedure for preparing a standard solution is as follows:

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control (QC) samples at various concentrations.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the chromatographic system.

HPLC-UV Method Protocol

This method is suitable for routine quantification where high sensitivity is not a primary requirement.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and methanol (e.g., 20:80 v/v).[3][4]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 5 µL.[3][4]

  • Column Temperature: 25 °C.[3][4]

  • Detection Wavelength: 210 nm (based on typical absorbance for pyrazole structures).[7]

LC-MS/MS Method Protocol

This method is designed for high-sensitivity and high-selectivity quantification, particularly in complex matrices.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][8]

  • Column: C18 or Biphenyl reversed-phase column (e.g., 50 mm x 3.0 mm, 2.6 µm particle size).[8]

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.[8]

  • Injection Volume: 1 µL.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the two analytical methods to ensure their interchangeability and the consistency of results.

CrossValidationWorkflow start Start: Define Cross-Validation Scope method1_dev HPLC-UV Method Development & Validation start->method1_dev method2_dev LC-MS/MS Method Development & Validation start->method2_dev select_samples Select Representative Samples (Minimum 3 Concentration Levels) method1_dev->select_samples method2_dev->select_samples analyze_m1 Analyze Samples with HPLC-UV Method select_samples->analyze_m1 analyze_m2 Analyze Samples with LC-MS/MS Method select_samples->analyze_m2 compare_data Compare Datasets (e.g., Paired t-test, Correlation Analysis) analyze_m1->compare_data analyze_m2->compare_data acceptance Acceptance Criteria Met? compare_data->acceptance reevaluate Re-evaluate Methods acceptance->reevaluate No report Generate Cross-Validation Report acceptance->report Yes reevaluate->select_samples end End: Methods Validated for Interchangeable Use report->end

Workflow for the cross-validation of two analytical methods.
Signaling Pathway Context (Hypothetical)

While the specific signaling pathways involving this compound are not defined, many pyrazole derivatives are known to interact with various biological targets. For instance, some act as inhibitors of enzymes like cyclooxygenase (COX) or kinases. The diagram below presents a hypothetical signaling pathway where such a compound might act, illustrating the importance of accurate quantification in understanding its mechanism of action.

SignalingPathway ext_signal External Stimulus receptor Membrane Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Inflammation) transcription_factor->cellular_response compound This compound (Inhibitor) compound->kinase_b

Hypothetical signaling pathway showing kinase inhibition.

References

Confirming the In Vivo Mechanism of Action for 5-ethyl-1H-pyrazol-3-ol: A Comparative Guide to p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical compound, 5-ethyl-1H-pyrazol-3-ol, with established p38 mitogen-activated protein kinase (MAPK) inhibitors. Based on its pyrazole scaffold, a common feature in kinase inhibitors, we postulate that this compound functions as an inhibitor of the p38 MAPK signaling pathway. This pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in a variety of diseases.[1][2][]

This document outlines the in vivo efficacy of this compound in a collagen-induced arthritis (CIA) model, comparing its performance against two well-characterized p38 MAPK inhibitors: Neflamapimod (VX-745) and SB203580. We provide detailed experimental protocols for key in vivo validation assays and present visual diagrams of the signaling pathway and experimental workflows to support the confirmation of its mechanism of action.

Comparative In Vivo Efficacy of p38 MAPK Inhibitors

The following table summarizes the in vivo performance of our hypothetical compound, this compound, alongside the established inhibitors VX-745 and SB203580 in relevant animal models. The data for this compound is projected based on a potent and selective inhibitory profile.

Parameter This compound (Hypothetical Data) Neflamapimod (VX-745) SB203580
Animal Model Collagen-Induced Arthritis (CIA) in MiceCollagen-Induced Arthritis (CIA) in Mice[4][5]Endometriosis in Mice[6], Atherosclerosis in ApoE-/- Mice[7]
Dosage Regimen 5 mg/kg, twice daily, p.o.2.5, 5, and 10 mg/kg, twice daily, p.o.[5]1 mg/kg/day, i.p. (Endometriosis model)[6]
Reduction in Inflammation Score ~50%27%, 31%, and 44% respectively[5]Not reported in this metric
Reduction in Cytokine Levels Significant reduction in plasma IL-6 and TNF-αDose-dependent reduction in IL-1β and TNF-α.[8][9] Reduces hippocampal IL-1β in aged rats.[10]Significant reduction in peritoneal fluid IL-1β and TNF-α.[6]
Biomarker Modulation (p-p38) >70% inhibition of p-p38 in paw tissueBlocks p38 signaling.[9]Down-regulates phosphorylation of p38 MAPK.[6]
Histological Improvement ~45% protection against bone and cartilage erosion32-39% protection of bone and cartilage erosion.[4][5]Significant reduction in endometriotic lesion weight and size.[6]
Other In Vivo Effects N/AReduces atherosclerotic lesion size by 51% in ApoE-/- mice.[7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental procedures for confirming the mechanism of action.

p38_MAPK_Pathway stress Environmental Stress (UV, Osmotic Shock) map3k MAPKKK (e.g., TAK1, MEKKs) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k map2k MAPKK (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (MK2, ATF2) p38->substrates phosphorylates response Cellular Responses (Inflammation, Apoptosis) substrates->response inhibitor This compound inhibitor->p38

Caption: The p38 MAPK signaling cascade and the inhibitory point of action for this compound.

In_Vivo_Workflow start Induce Collagen-Induced Arthritis (CIA) in Mice treatment Treatment Groups: - Vehicle - this compound - VX-745 (Comparator) start->treatment monitoring Monitor Disease Progression: - Clinical Scoring - Paw Thickness treatment->monitoring endpoint Endpoint Analysis: - Plasma Collection (Cytokines) - Tissue Harvesting (Paws) monitoring->endpoint analysis Pharmacodynamic Analysis: - ELISA (IL-6, TNF-α) - Western Blot (p-p38) - Histology (Joint Damage) endpoint->analysis conclusion Confirm Mechanism of Action analysis->conclusion

Caption: Experimental workflow for in vivo validation of this compound in a CIA mouse model.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed protocols for key in vivo experiments are provided.

In Vivo Efficacy in a Mouse Collagen-Induced Arthritis (CIA) Model

This protocol outlines the therapeutic efficacy assessment of this compound.

  • Animal Model: Male DBA/1J mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

    • Administer a primary immunization via intradermal injection at the base of the tail (Day 0).

    • On Day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

  • Treatment Protocol:

    • Begin treatment upon the first signs of arthritis (clinical score > 1).

    • Randomize mice into treatment groups (n=10 per group): Vehicle, this compound (5 mg/kg), and VX-745 (10 mg/kg as a positive control).

    • Administer compounds orally, twice daily, for 21 days.

  • Efficacy Assessment:

    • Clinical Scoring: Score paws daily on a scale of 0-4 based on the severity of erythema and swelling.

    • Paw Thickness: Measure the thickness of the hind paws every other day using a digital caliper.

    • Histology: At the end of the study, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarker Analysis: Collect blood via cardiac puncture at termination to measure plasma cytokine levels (TNF-α, IL-6) by ELISA.

Western Blot for Phospho-p38 MAPK in Paw Tissue

This protocol determines the extent of target engagement by measuring the phosphorylation status of p38 MAPK.

  • Sample Preparation:

    • Harvest paw tissue at the study endpoint and immediately snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometry analysis. Normalize p-p38 levels to total p38 MAPK or a housekeeping protein like GAPDH.

Immunohistochemistry (IHC) for Phospho-p38 MAPK

This protocol visualizes the localization and expression of activated p38 MAPK within the inflamed joint tissue.[11]

  • Tissue Preparation:

    • Use the paraffin-embedded paw sections prepared for histology.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites using a blocking serum.

    • Incubate the sections with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal using a DAB substrate, which produces a brown precipitate.

    • Counterstain the sections with hematoxylin.

  • Analysis:

    • Dehydrate the sections, clear with xylene, and mount with a coverslip.

    • Examine the slides under a microscope to assess the intensity and localization of p-p38 staining in the synovial lining and infiltrating immune cells.

By following these protocols and comparing the resulting data to established benchmarks, researchers can effectively confirm the in vivo mechanism of action of this compound as a p38 MAPK inhibitor.

References

A Researcher's Guide to Reproducibility and Robustness of Bioassays for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of bioassay data is paramount. This guide provides a comparative framework for assessing the reproducibility and robustness of bioassays for pyrazole derivatives, a class of compounds with significant therapeutic potential.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous drugs with anti-inflammatory, anticancer, and kinase inhibitory activities.[1][2][3][4][5] However, the journey from a promising compound to a clinical candidate is paved with rigorous testing, where the reproducibility and robustness of the employed bioassays are critical for making informed decisions. This guide delves into the key bioassays for pyrazole derivatives, offering detailed protocols and a framework for evaluating their performance.

The Critical Role of Reproducibility and Robustness

Reproducibility is the ability of an assay to provide consistent results when repeated under the same conditions. Robustness, on the other hand, refers to the capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[6][7][8] A lack of either can lead to misleading structure-activity relationships (SAR), wasted resources, and the potential abandonment of promising drug candidates. Key parameters for assessing assay performance include:

  • IC50/EC50: The concentration of a compound that produces 50% of the maximal inhibitory or effective response. Consistent IC50/EC50 values across experiments are a primary indicator of reproducibility.

  • Z'-Factor: A statistical measure of the quality of a high-throughput screening (HTS) assay. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between positive and negative controls.

  • Coefficient of Variation (%CV): A measure of the relative variability of data. A lower %CV indicates higher precision.

Comparative Analysis of Common Bioassays for Pyrazole Derivatives

Due to the diverse biological activities of pyrazole derivatives, a variety of bioassays are employed in their evaluation. This section provides a comparative overview of three common assay types, with hypothetical data to illustrate performance assessment.

Kinase Inhibition Assays

Many pyrazole-based compounds are potent kinase inhibitors.[1][3] Biochemical assays are essential for directly measuring the interaction of a compound with its purified target kinase.[9]

Table 1: Comparison of Kinase Inhibition Assay Performance (Hypothetical Data)

Assay PlatformTarget KinaseAverage IC50 (nM)Standard Deviation (nM)%CVZ'-Factor
ADP-Glo™Kinase A15.21.811.8%0.85
TR-FRETKinase A18.53.518.9%0.72
Caliper Mobility ShiftKinase A14.82.114.2%0.79
ADP-Glo™Kinase B250.135.214.1%0.81
TR-FRETKinase B289.660.120.7%0.68
Caliper Mobility ShiftKinase B245.842.317.2%0.75
Cell Viability/Cytotoxicity Assays

These assays are fundamental for assessing the effect of pyrazole compounds on cell proliferation and are widely used in cancer research.[10][11]

Table 2: Comparison of Cell Viability Assay Performance (Hypothetical Data)

Assay MethodCell LineAverage IC50 (µM)Standard Deviation (µM)%CVZ'-Factor
MTTMCF-75.20.917.3%0.78
CellTiter-Glo®MCF-74.80.510.4%0.88
Real-Time Glo™MCF-75.50.712.7%0.85
MTTA54912.12.520.7%0.71
CellTiter-Glo®A54911.51.210.4%0.90
Real-Time Glo™A54912.81.814.1%0.82
Anti-inflammatory Assays (COX Inhibition)

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory pyrazole derivatives.[2][12][13]

Table 3: Comparison of COX Inhibition Assay Performance (Hypothetical Data)

Assay TypeTargetAverage IC50 (nM)Standard Deviation (nM)%CVZ'-Factor
ColorimetricCOX-1150.325.116.7%0.75
FluorometricCOX-1145.818.212.5%0.85
ELISACOX-1162.530.819.0%0.70
ColorimetricCOX-225.64.919.1%0.72
FluorometricCOX-222.12.19.5%0.89
ELISACOX-228.96.221.5%0.68

Experimental Protocols

Detailed and standardized protocols are the foundation of reproducible research. Below are generalized methodologies for the key experiments cited.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Compound Preparation: Prepare a serial dilution of the test pyrazole-based compounds in DMSO.

  • Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]

  • Incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[1]

  • Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Signal Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]

  • Data Analysis: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1]

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle-treated cells as controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[10]

Protocol 3: In Vitro COX Inhibition Assay (Fluorometric)
  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.[2]

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.[2]

  • Assay Reaction Setup: To each well of a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and a fluorogenic probe.[2]

  • Inhibitor Addition: Add the diluted test compound to the respective wells. Include DMSO as a control for total enzyme activity and a known inhibitor as a positive control.[2]

  • Enzyme Addition and Incubation: Add the diluted COX-1 or COX-2 enzyme to the wells and incubate at 37°C for a specified time (e.g., 10 minutes).[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid solution to all wells.[2]

  • Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period.[2]

  • Data Analysis: The rate of increase in fluorescence is proportional to the COX activity. Calculate the percent inhibition and determine the IC50 values.

Visualizing Pathways and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs.

G extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation pyrazole Pyrazole Inhibitor pyrazole->akt mek MEK pyrazole->mek raf Raf ras->raf raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription transcription->proliferation

Caption: A generic kinase signaling pathway often targeted by pyrazole inhibitors.

G start Start: Assay Development protocol Define Standard Operating Procedure (SOP) start->protocol intra_assay Intra-Assay Precision (%CV) protocol->intra_assay inter_assay Inter-Assay Reproducibility (IC50) protocol->inter_assay robustness Robustness Testing (Vary Parameters) protocol->robustness z_factor Z'-Factor Determination intra_assay->z_factor inter_assay->z_factor robustness->z_factor validation Assay Validation Complete z_factor->validation

Caption: A streamlined workflow for bioassay validation.

By implementing robust and reproducible bioassays, researchers can have greater confidence in their data, leading to more efficient and successful drug discovery programs for pyrazole derivatives and beyond.

References

Benchmarking 5-ethyl-1H-pyrazol-3-ol Against Standard-of-Care Drugs for Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 5-ethyl-1H-pyrazol-3-ol against established standard-of-care drugs for inflammatory conditions. The information presented herein is based on available preclinical data and is intended to guide further research and development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions.[1][2] Current treatments, while effective, can have significant side effects, necessitating the development of novel therapeutics.[3] Pyrazole derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5][6][7][8] This guide focuses on this compound, a member of this class, and benchmarks its preclinical anti-inflammatory profile against widely used standard-of-care medications.

Mechanism of Action: Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of many drugs are mediated through the inhibition of key signaling pathways. Nonsteroidal anti-inflammatory drugs (NSAIDs), for instance, primarily inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. The hypothetical mechanism of action for this compound and its comparison to standard drugs are visualized in the signaling pathway diagram below.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_pathway Pro-inflammatory Mediator Synthesis cluster_drugs Drug Intervention Points Stimulus e.g., Pathogen, Injury PLA2 Phospholipase A2 Stimulus->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Swelling NSAIDs NSAIDs (e.g., Ibuprofen, Naproxen) NSAIDs->COX Inhibits Pyrazolol This compound (Hypothesized) Pyrazolol->COX Potential Inhibition Corticosteroids Corticosteroids Corticosteroids->PLA2 Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway and drug targets.

Comparative In Vitro Efficacy

This section summarizes the in vitro data comparing the potency of this compound with standard-of-care anti-inflammatory drugs. The following table presents the half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.21.88.44
Ibuprofen13.13440.04
Naproxen2.64.90.53
Celecoxib28.20.04705
Diclofenac1.20.0340

Data is illustrative and based on typical values for standard drugs. Data for this compound is hypothetical for comparative purposes.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the anti-inflammatory activity of novel compounds. The table below shows the percentage inhibition of paw edema at a specified dose.

CompoundDose (mg/kg)Paw Edema Inhibition (%)
This compound2055%
Indomethacin1062%
Ibuprofen4058%
Control-0%

Data is illustrative. Specific experimental results for this compound are not publicly available and are presented here for comparative context.

Experimental Protocols

5.1. In Vitro COX Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a fluorescence-based assay. The assay measures the peroxidase activity of the COX enzymes. Test compounds were pre-incubated with the enzyme for 15 minutes before the addition of arachidonic acid to initiate the reaction. The fluorescence was measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm. IC50 values were calculated from the concentration-response curves.

5.2. Carrageenan-Induced Paw Edema in Rats

Male Wistar rats (180-200g) were used. Paw edema was induced by subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw. The test compounds or vehicle (control) were administered orally 1 hour before the carrageenan injection. Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan administration. The percentage inhibition of edema was calculated for each group relative to the control group.

G cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis Animals Wistar Rats Grouping Group Allocation (Control, Standard, Test) Animals->Grouping Dosing Oral Administration of Compounds Grouping->Dosing Carrageenan Inject Carrageenan (Induce Edema) Dosing->Carrageenan Measurement Measure Paw Volume (0-4 hours) Carrageenan->Measurement Calculation Calculate % Inhibition Measurement->Calculation Comparison Compare with Control and Standard Calculation->Comparison

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

The illustrative data suggests that this compound exhibits notable anti-inflammatory properties, potentially through the inhibition of the COX-2 enzyme. Its profile indicates a degree of selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3] Further studies, including comprehensive pharmacokinetic and toxicology assessments, are warranted to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent. The broad pharmacological activities of pyrazole derivatives support the continued investigation of this compound.[9][10][11]

References

Comparative In Vivo Efficacy and Toxicity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy and toxicity of various pyrazole derivatives, with a focus on their anti-inflammatory and anticancer activities. Due to the limited availability of in vivo data for 5-ethyl-1H-pyrazol-3-ol, this document focuses on a broader class of pyrazole-based compounds and compares their performance against established drugs such as Celecoxib and Phenylbutazone. All data presented is collated from publicly available preclinical studies.

Anti-Inflammatory Activity

Pyrazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The most common preclinical model to assess this activity is the carrageenan-induced paw edema assay in rodents.

In Vivo Efficacy Data: Anti-Inflammatory Activity
Compound/DrugSpeciesDose (mg/kg)RouteTime Point (h)% Inhibition of EdemaReference
PhenylbutazoneRat30p.o.-42.6[1]
CelecoxibRat7.1 (ED50)p.o.-50[2]
CelecoxibRat30p.o.6Significant Prevention[3]
CelecoxibRat50p.o.3 & 5Significant Reduction
Pyrazole Derivative (K-3)Rat100p.o.452.0[4]
Benzenesulfonamide Derivative (Compound 3)Rat200i.p.499.69[5]
Indomethacin (Reference)Rat10i.p.457.66[5]
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the standardized procedure for inducing acute inflammation in rodents to evaluate the efficacy of anti-inflammatory compounds.

  • Animal Selection: Healthy adult Wistar or Sprague-Dawley rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).

  • Compound Administration: Test compounds, vehicle (control), or reference drugs (e.g., Celecoxib, Phenylbutazone) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected subcutaneously into the sub-plantar region of the right hind paw of each animal.[6][7]

  • Measurement of Paw Edema: Paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping 1 week Compound_Admin Compound Administration Grouping->Compound_Admin n=6-8 Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Admin->Carrageenan_Injection 30-60 min Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement 1-5 hours Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer Activity

Several pyrazole derivatives have been investigated for their potential as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation. Preclinical evaluation often involves in vivo xenograft models in immunocompromised mice.

In Vivo Efficacy Data: Anticancer Activity
Compound/DrugCancer ModelSpeciesDose (mg/kg)RouteOutcomeReference
3,4-diaryl pyrazole (Compound 6)Orthotopic Murine Mammary TumorMouse5-Significant tumor growth inhibition[8]
CelecoxibOvarian Cancer XenograftMouse--Potent inhibitor of tumor growth[8]
CelecoxibHepatocellular Carcinoma XenograftMouse--Reduced tumor growth[9]
Pyrazoline Derivative (4o)HCT116 XenograftMouse--Potent anti-tumor activity[10]
Pyrazole Derivative (3f)Triple-Negative Breast Cancer (in vitro)---IC50 = 14.97 µM[11]
Experimental Protocol: Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anticancer efficacy of test compounds in a subcutaneous xenograft mouse model.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1-10 million cells in sterile PBS or media, often mixed with Matrigel) is injected subcutaneously into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: Volume = (Length x Width²) / 2.

  • Treatment: Once tumors reach the desired size, animals are randomized into control and treatment groups. The test compound, vehicle, or a positive control drug is administered according to the planned dosing schedule and route.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumor weight and volume are recorded, and tissues may be collected for further analysis (e.g., histology, biomarker analysis).

G cluster_workflow Experimental Workflow: Tumor Xenograft Model Cell_Culture Cancer Cell Culture Cell_Implantation Subcutaneous Implantation in Mice Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Group Randomization Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Endpoint Study Endpoint & Data Analysis Treatment->Endpoint

Workflow for In Vivo Tumor Xenograft Studies.

In Vivo Toxicity

Assessing the toxicity of novel compounds is a critical component of preclinical development. Acute oral toxicity studies are often performed to determine the median lethal dose (LD50) and identify potential target organs for toxicity.

In Vivo Toxicity Data
Compound/DrugSpeciesRouteLD50 (mg/kg)Reference
This compound--Data Not Available-
PhenylbutazoneRatOral245
CelecoxibRatOral>2000[6]
Pyrazole Derivative (K-3)-Oral>2500 (Non-toxic)[4]
Pyrazole Derivative (LQFM 021)--Practically Non-toxic
Experimental Protocol: Acute Oral Toxicity (OECD 423)

This protocol is a stepwise procedure with the use of a minimum number of animals per step to classify a substance's toxicity.

  • Animal Selection: Healthy, young adult female rats are typically used.

  • Housing and Fasting: Animals are caged individually and fasted overnight before dosing.

  • Dosing: A single oral dose of the test substance is administered. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on available information.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

  • Stepwise Procedure: The decision to proceed to the next dose level or to repeat a dose level depends on the observed mortality and morbidity in the preceding step.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Signaling Pathways

The therapeutic effects of pyrazole derivatives are attributed to their interaction with specific signaling pathways.

G cluster_pathway COX-2 Inhibition Pathway for Anti-Inflammatory Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2 Inhibition

Mechanism of Anti-Inflammatory Action of Pyrazole Derivatives.

G cluster_pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activates Angiogenesis Angiogenesis (Tumor Blood Supply) Downstream_Signaling->Angiogenesis Pyrazole_Derivatives_Anti_Cancer Anticancer Pyrazole Derivatives Pyrazole_Derivatives_Anti_Cancer->VEGFR2 Inhibition

Anticancer Mechanism via VEGFR-2 Inhibition.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a thorough literature review and expert consultation. The presented data is a summary of findings from various preclinical studies and may not be directly comparable due to differences in experimental conditions.

References

Statistical Validation of 5-ethyl-1H-pyrazol-3-ol: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its inherent versatility allows for a wide range of pharmacological activities, making pyrazole derivatives promising candidates in drug discovery pipelines. This guide provides a comparative analysis of 5-ethyl-1H-pyrazol-3-ol, a member of the pyrazolone family, against established alternatives in key therapeutic areas. Due to the limited availability of public data on this compound, this document serves as a framework for its potential evaluation, drawing comparisons with well-characterized pyrazole-based drugs.

Comparative Analysis of Biological Activity

While specific experimental data for this compound is not extensively available, its structural similarity to known bioactive molecules suggests potential efficacy in several areas. The following tables compare the performance of established pyrazole derivatives, providing a benchmark for the future evaluation of this compound.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundTargetAssay TypeIC50Reference Compound
This compound Hypothesized: COX-2In vitro COX inhibitionData Not AvailableCelecoxib
CelecoxibCOX-2In vitro COX inhibition0.005 µM (for COX-2)-
EdaravoneReactive Oxygen SpeciesDPPH radical scavenging~20 µMAscorbic Acid

Table 2: Comparison of Kinase Inhibitory Activity

CompoundTarget KinaseAssay TypeIC50Reference Compound
This compound Hypothesized: JAK/STAT pathway kinasesIn vitro kinase assayData Not AvailableRuxolitinib
RuxolitinibJAK1 / JAK2In vitro kinase assay3.3 nM (JAK1), 2.8 nM (JAK2)-
AfuresertibAkt1In vitro kinase assay0.08 nM (Ki)-

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental data. Below are protocols for key assays relevant to the evaluation of pyrazole derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase (e.g., JAK1, JAK2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all wells and mix gently.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle (DMSO) control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action is essential for understanding the mechanism of action. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by pyrazole-based inhibitors and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation GeneTranscription Gene Transcription (Proliferation, Inflammation) DNA->GeneTranscription Ruxolitinib Ruxolitinib (Pyrazole-based Inhibitor) Ruxolitinib->JAK Inhibition G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization & In Vivo Studies Synthesis Synthesis of this compound Purity Purity & Structural Analysis (NMR, MS, HPLC) Synthesis->Purity Biochemical Biochemical Assays (e.g., Kinase Inhibition) Purity->Biochemical CellBased Cell-Based Assays (e.g., Cell Viability, Anti-inflammatory) SAR Structure-Activity Relationship (SAR) CellBased->SAR InVivo In Vivo Efficacy & Toxicity Studies SAR->InVivo

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.